2-Chloro-3-(trifluoromethyl)pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNHOYJCHUHVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443971 | |
| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191340-90-6 | |
| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Chloro-3-(trifluoromethyl)pyrazine: A Technical Guide for Chemical Research and Development
Abstract: 2-Chloro-3-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group on the pyrazine scaffold makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2][3] |
| Molecular Weight | 182.53 g/mol | [1][2] |
| CAS Number | 191340-90-6 | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [4][5] |
| Purity | Typically ≥97% | [1] |
| Monoisotopic Mass | 181.98586 Da | [3] |
| Predicted XlogP | 1.7 | [3] |
Note: Specific values for boiling point, melting point, and density for the 2-chloro-3-(trifluoromethyl) isomer are not consistently reported across public domains. Data for isomers like 2-chloro-5-(trifluoromethyl)pyrazine include a boiling point of 85°C at 112 mmHg and a density of 1.478 g/mL at 25°C[6]. Researchers should verify these properties for their specific batch.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the pyrazine ring's electron-deficient nature, which is further enhanced by the trifluoromethyl group. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), making it a key handle for molecular elaboration. This reactivity is fundamental to its application as a building block in drug discovery.[7][8]
Common transformations involve the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This versatility allows for the construction of libraries of compounds for screening and lead optimization.
Caption: Reactivity of this compound.
Experimental Protocols
Detailed experimental procedures are essential for the successful application and study of this compound. Below are representative protocols for synthesis and characterization.
Representative Synthesis Protocol
Objective: To synthesize this compound from a precursor such as 2-hydroxy-3-methylpyrazine.
Methodology:
-
Chlorination:
-
Charge a reaction vessel with 2-hydroxy-3-methylpyrazine and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃).
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Carefully quench the reaction mixture with ice water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methylpyrazine.
-
-
Trifluoromethylation:
-
The crude 2-chloro-3-methylpyrazine is then subjected to a multi-step process involving radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction.
-
Alternatively, direct trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃) with a suitable catalyst, though this is a more modern and specialized approach.
-
A more established industrial method involves vapor-phase chlorination followed by vapor-phase fluorination with hydrogen fluoride (HF) over a catalyst.[9]
-
-
Purification:
-
The final crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[10]
-
Characterization Protocol: NMR Spectroscopy
Objective: To confirm the structure and assess the purity of a synthesized sample using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals would be in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two protons on the pyrazine ring. The splitting pattern would likely be a pair of doublets.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine-19 NMR spectrum.
-
A singlet corresponding to the CF₃ group is expected. The chemical shift provides confirmation of the trifluoromethyl moiety. For a similar compound, 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signal appears at δ -70.04 ppm.[11]
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Signals corresponding to the five carbon atoms are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. For a similar pyrimidine, characteristic signals appear at δ 154.6 (q, J = 37 Hz) and 119.4 (q, J = 274 Hz).[11]
-
Analytical and Purification Workflow
A standard workflow is critical for ensuring the quality and purity of this compound for use in sensitive applications like drug synthesis.
Caption: Workflow for purification and quality control.
Applications in Drug Discovery
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[7] this compound serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs).
-
Scaffold for Biologically Active Molecules: The pyrazine core is present in numerous approved drugs.[8] By functionalizing the chloro-position, medicinal chemists can rapidly generate novel derivatives for biological screening.
-
Precursor to Fungicides: The related 3-(trifluoromethyl)pyrazine-2-carboxamide structure is the core of the novel fungicide Pyraziflumid, a succinate dehydrogenase inhibitor (SDHI).[12] This highlights the utility of the trifluoromethyl pyrazine scaffold in developing agrochemicals with specific modes of action.
-
Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores. The electronic properties of the trifluoromethyl-substituted pyrazine ring make it an attractive scaffold for developing inhibitors that target ATP-binding sites in various kinases.
Safety Information
Appropriate safety precautions must be observed when handling this compound.
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. labsolu.ca [labsolu.ca]
- 2. 1stsci.com [1stsci.com]
- 3. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 5. chembk.com [chembk.com]
- 6. 2-Chloro-5-(trifluoroMethyl)pyrazine CAS#: 799557-87-2 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of 2-Chloro-3-(trifluoromethyl)pyrazine, a key building block in modern medicinal chemistry and materials science. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, and applications, presented in a clear and accessible format for professionals in the field.
Core Chemical Identity
This compound is a halogenated and trifluoromethylated heterocyclic compound. Its unique electronic properties, stemming from the electron-withdrawing nature of the chlorine atom and the trifluoromethyl group on the pyrazine ring, make it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 191340-90-6[1][2] |
| Molecular Formula | C₅H₂ClF₃N₂[1][2][3] |
| Molecular Weight | 182.53 g/mol [1][2] |
| SMILES | ClC1=NC=CN=C1C(F)(F)F[2][3] |
| InChI | InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H[3] |
| InChIKey | FXNHOYJCHUHVNX-UHFFFAOYSA-N[3] |
| Purity | Typically ≥97% |
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below, offering a snapshot of its characteristics relevant to experimental design and application.
Table 2: Physicochemical Properties
| Property | Value |
| Predicted XlogP | 1.7[3] |
| Predicted Collision Cross Section ([M+H]⁺) | 126.9 Ų[3] |
| Predicted Collision Cross Section ([M+Na]⁺) | 138.3 Ų[3] |
| Predicted Collision Cross Section ([M-H]⁻) | 124.4 Ų[3] |
Synthesis and Reactions
A plausible synthetic pathway could involve the reaction of a suitable dichloropyrazine precursor with a trifluoromethylating agent. Alternatively, the construction of the pyrazine ring from a trifluoromethylated acyclic precursor is another viable strategy.
The reactivity of this compound is characterized by the electrophilic nature of the pyrazine ring, enhanced by the two electron-withdrawing substituents. The chlorine atom is susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing various functional groups.
Caption: A generalized synthetic approach to this compound.
Applications in Research and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6]
Drug Discovery:
This compound serves as a crucial building block in the synthesis of novel pharmaceutical candidates. Its reactive chlorine atom allows for the facile introduction of various amine, alcohol, and other nucleophilic fragments, enabling the exploration of a wide chemical space in the search for new therapeutic agents. For instance, related trifluoromethylpyrazine carboxamides have been investigated as potent fungicides.[7] The development of the fungicide Pyraziflumid, which contains a 3-(trifluoromethyl)pyrazine-2-carboxamide core, highlights the importance of this structural motif.[7][8]
Agrochemicals:
Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of modern agrochemicals. Trifluoromethylated pyridines and pyrazines are key components in a range of herbicides and
References
- 1. labsolu.ca [labsolu.ca]
- 2. 1stsci.com [1stsci.com]
- 3. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-3-(trifluoromethyl)pyrazine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details potential precursor molecules and outlines the critical reaction steps, supported by experimental data and methodologies sourced from scientific literature.
Introduction
This compound is a halogenated and trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the chloro substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide explores the primary synthetic strategies for obtaining this valuable intermediate.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways. The most viable routes involve the construction of the pyrazine ring from acyclic precursors or the modification of a pre-functionalized pyrazine core. The two primary strategies involving a pre-formed pyrazine ring are:
-
Pathway A: Synthesis via a 2-amino-3-(trifluoromethyl)pyrazine intermediate followed by a Sandmeyer reaction.
-
Pathway B: Synthesis from a 2-hydroxy-3-(trifluoromethyl)pyrazine intermediate via a chlorination reaction.
A third, less common approach, involves the direct chlorination of a 3-(trifluoromethyl)pyrazine, though this method can suffer from a lack of regioselectivity and potential for ring decomposition.
Pathway A: Synthesis via Sandmeyer Reaction
This pathway relies on the synthesis of the key intermediate, 2-amino-3-(trifluoromethyl)pyrazine, which is then converted to the final product.
Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (Precursor)
Conversion of 2-Amino-3-(trifluoromethyl)pyrazine to this compound
The Sandmeyer reaction is a well-established method for the conversion of an aryl or heteroaryl amine to a halide.[1][2] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.
Experimental Protocol (General):
-
Diazotization: 2-Amino-3-(trifluoromethyl)pyrazine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is typically warmed to room temperature or slightly above to facilitate the evolution of nitrogen gas and the formation of the chloro-substituted pyrazine.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or distillation.
Logical Relationship for Pathway A
Caption: Synthetic route to this compound via a 2-amino precursor.
Pathway B: Synthesis via Chlorination of a Hydroxy Intermediate
This alternative and often preferred route involves the synthesis of 2-hydroxy-3-(trifluoromethyl)pyrazine, which exists in tautomeric equilibrium with 3-(trifluoromethyl)pyrazin-2(1H)-one. This intermediate is then chlorinated to yield the desired product.
Synthesis of 2-Hydroxy-3-(trifluoromethyl)pyrazine (Precursor)
The synthesis of this key intermediate can be achieved through the cyclization of appropriate acyclic precursors. A documented method involves the reaction of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate with ethylenediamine, which, after a series of steps, can lead to a precursor that can be hydrolyzed to the desired 2-hydroxy-3-(trifluoromethyl)pyrazine.[3]
Conversion of 2-Hydroxy-3-(trifluoromethyl)pyrazine to this compound
The conversion of a hydroxyl group on a nitrogen-containing heterocycle to a chlorine atom is a common transformation. The most frequently used reagent for this purpose is phosphorus oxychloride (POCl₃).[4][5][6]
Experimental Protocol (General):
-
Reaction Setup: 2-Hydroxy-3-(trifluoromethyl)pyrazine is mixed with an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as pyridine or N,N-dimethylaniline, can be added as a catalyst.[4]
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.
Quantitative Data for Chlorination of Hydroxy-N-Heterocycles (General):
| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ (equimolar) | 140-160 | 2 | >80 | [4] |
| POCl₃/PCl₅ | Reflux | 8-10 | Variable | [5] |
Experimental Workflow for Pathway B
Caption: Step-by-step workflow for the synthesis via chlorination of a hydroxy precursor.
Data Summary
The following table summarizes the key precursors and reagents involved in the proposed synthetic pathways.
| Pathway | Precursor | Key Reagents | Final Product |
| A: Sandmeyer Reaction | 2-Amino-3-(trifluoromethyl)pyrazine | 1. NaNO₂, HCl2. CuCl | This compound |
| B: Chlorination | 2-Hydroxy-3-(trifluoromethyl)pyrazine | POCl₃ | This compound |
Conclusion
The synthesis of this compound is achievable through multiple synthetic routes, with the chlorination of 2-hydroxy-3-(trifluoromethyl)pyrazine appearing as a potentially more direct and higher-yielding approach based on analogous reactions in heterocyclic chemistry. The Sandmeyer reaction from an amino precursor also presents a viable, albeit potentially more complex, alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. Further optimization of reaction conditions for the synthesis of the key precursors is crucial for the efficient production of this important building block.
References
- 1. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Chloro-3-(trifluoromethyl)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Chloro-3-(trifluoromethyl)pyrazine. Due to the limited availability of public experimental data for this specific molecule, this guide utilizes predicted data and illustrative spectra from structurally related compounds to provide a thorough understanding of its expected spectroscopic characteristics. The methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to support researchers in their analytical endeavors.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques. This guide presents an analysis of its expected NMR, IR, and MS data, providing a foundational resource for its synthesis, identification, and application in research and development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6-8.8 | Doublet | 1H | H-5 |
| ~8.5-8.7 | Doublet | 1H | H-6 |
Note: Predicted chemical shifts are based on the analysis of similar pyrazine derivatives.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to F) | Assignment |
| ~150-155 | Quartet | C-3 (C-CF₃) |
| ~148-152 | Singlet | C-2 (C-Cl) |
| ~145-148 | Singlet | C-5 |
| ~142-145 | Singlet | C-6 |
| ~118-122 | Quartet | CF₃ |
Note: Predicted chemical shifts are based on the analysis of similar pyrazine derivatives.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 to -75 | Singlet | CF₃ |
Note: The chemical shift of the CF₃ group can vary depending on the solvent and reference standard used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the pyrazine ring and the C-Cl and C-F bonds.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Weak | Aromatic C-H stretch |
| 1550-1600 | Medium | C=N and C=C stretching (pyrazine ring) |
| 1400-1500 | Medium | Pyrazine ring vibrations |
| 1100-1350 | Strong | C-F stretching (CF₃ group) |
| 800-850 | Medium | C-H out-of-plane bending |
| 650-800 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is available from PubChem.[1]
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Formula | Description |
| 181.98531 | [M]⁺ | Molecular ion |
| 182.99314 | [M+H]⁺ | Protonated molecular ion |
| 204.97508 | [M+Na]⁺ | Sodium adduct |
| 180.97858 | [M-H]⁻ | Deprotonated molecular ion |
Data sourced from PubChem CID 10726131.[1]
Experimental Protocols
The following sections detail the typical experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation and Parameters: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired with a spectral width of approximately 200-220 ppm, using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Spectra are acquired with a wide spectral width to encompass the chemical shift of the trifluoromethyl group, typically with proton decoupling.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Instrumentation and Parameters: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam.
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule.
Workflow Visualization
The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While a complete set of public experimental data is currently unavailable, the presented predicted and illustrative data, coupled with detailed experimental protocols, offer valuable insights for researchers working with this compound. The combination of NMR, IR, and MS techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives in various scientific applications.
References
Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of a chlorine atom and a trifluoromethyl group on the pyrazine ring, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental methodologies and a logical workflow for its synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. The available data for the compound with CAS Number 191340-90-6 is summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 163.4 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Melting Point Determination
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.
Protocol:
-
A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated slowly and steadily.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Boiling Point Determination
For a liquid sample, the boiling point can be determined using a micro-boiling point or distillation method.
Protocol (Micro-Boiling Point):
-
A small volume of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is gently heated in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heat is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
The density of a liquid can be determined using various techniques, including the use of a pycnometer or an oscillating U-tube densimeter.
Protocol (Pycnometer):
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.
-
The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid
Synthesis Workflow
While specific signaling pathways involving this compound are not documented, its synthesis is of primary importance. The following diagram illustrates a generalized synthetic workflow for the preparation of related trifluoromethyl-substituted pyridines, which shares common principles with pyrazine synthesis.
Caption: Generalized workflow for the synthesis of trifluoromethylpyridines.
References
Technical Guide: Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)pyrazine with a Focus on Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-3-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the design of novel bioactive molecules. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical and biological systems.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 182.53 g/mol | [1] |
| CAS Number | 191340-90-6 | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Boiling Point | 163.4 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
Solubility Data
As of the compilation of this guide, specific quantitative experimental data on the solubility of this compound in various organic solvents is not available in the public domain. However, the following sections provide a detailed protocol for how such data can be determined experimentally.
Experimental Protocol for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid indicates a saturated solution.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporation dish.
-
-
Gravimetric Analysis:
-
Record the mass of the evaporation dish containing the filtered saturated solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used for more volatile solvents.
-
Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the solid residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute (residue)
-
M₁ is the molar mass of the solute (182.53 g/mol )
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
The mass of the solvent (m₂) can be determined by subtracting the mass of the solute (m₁) from the total mass of the saturated solution withdrawn.
Hypothetical Data Presentation
The experimentally determined solubility data can be presented in a clear and structured format as shown in Table 2.
Table 2: Hypothetical Solubility of this compound in Organic Solvents at 298.15 K
| Solvent | Mole Fraction (x) | Mass Fraction | g / 100 g Solvent |
| Methanol | - | - | - |
| Ethanol | - | - | - |
| Acetone | - | - | - |
| Ethyl Acetate | - | - | - |
| Dichloromethane | - | - | - |
| Acetonitrile | - | - | - |
Synthesis of this compound
A general workflow for the synthesis is depicted below.
Experimental Workflow Visualization
The experimental workflow for determining the solubility of this compound using the gravimetric method is outlined in the following diagram.
Conclusion
This technical guide has provided a framework for understanding the solubility and related physicochemical properties of this compound. Although quantitative solubility data is currently lacking in the literature, the detailed experimental protocol and data presentation format outlined herein offer a clear path for researchers to generate this critical information. The provided synthesis overview and physicochemical data further contribute to a comprehensive profile of this compound for its effective use in research and development.
References
Reactivity of the Pyrazine Ring in 2-Chloro-3-(trifluoromethyl)pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the pyrazine ring in the versatile building block, 2-Chloro-3-(trifluoromethyl)pyrazine. The presence of a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties of the pyrazine ring, rendering it susceptible to a variety of chemical transformations. This document details the key reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. For each reaction type, this guide presents established experimental protocols, quantitative data, and mechanistic insights to facilitate its application in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.
Introduction
The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of its physicochemical and biological properties. This compound is a particularly valuable intermediate due to the distinct reactivity imparted by its substituents. The chlorine atom serves as a versatile leaving group for both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The adjacent trifluoromethyl group, a potent electron-withdrawing group, activates the pyrazine ring towards nucleophilic attack and influences the regioselectivity of cross-coupling reactions. This guide aims to provide a detailed exploration of the chemical reactivity of this important building block.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles.
Reactivity Principles
The SNAr reaction of this compound generally proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. The strong electron-withdrawing effect of the trifluoromethyl group significantly stabilizes the negatively charged intermediate, thereby accelerating the reaction.
Reactions with N-Nucleophiles (Amination)
The reaction of this compound with various amines provides a direct route to 2-amino-3-(trifluoromethyl)pyrazine derivatives, which are important scaffolds in medicinal chemistry.
Table 1: Amination of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Primary/Secondary Amines | Amine (excess), Room Temperature, 16 h | 2-(Alkyl/Arylamino)-3-(trifluoromethyl)pyrazine | 18-87 | [1][2] |
| Hydrazine | Hydrazine hydrate, Ethanol, Reflux | 2-Hydrazino-3-(trifluoromethyl)pyrazine | High | [3] |
Experimental Protocol: General Procedure for Amination
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or neat amine), the amine nucleophile (1.2-5.0 equivalents) is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 6 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by solvent evaporation, followed by extraction and purification using column chromatography to afford the desired 2-amino-3-(trifluoromethyl)pyrazine derivative.[1][2][3]
Logical Workflow for Nucleophilic Amination
Caption: Workflow for the synthesis of 2-amino-3-(trifluoromethyl)pyrazine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these transformations, offering access to a wide array of substituted pyrazine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and various organoboron reagents. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[4]
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Good | [5] |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | Modest to Good | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents) is placed in a reaction vessel. An appropriate solvent (e.g., toluene, dioxane, DME), often with the addition of water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12 to 24 hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5][6]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling provides a method for the formation of a C(sp²)-C(sp) bond, linking the pyrazine ring to a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7]
Table 3: Sonogashira Coupling of this compound
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N or HNiPr₂ | DMF | 60 | Good | [8][9] |
| Alkylacetylene | Pd₂(PPh₃)₂Cl₂, CuI | HNiPr₂ | DMF | 60 | Good | [8] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 18 to 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.[8][9]
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of this compound with a wide range of primary and secondary amines under relatively mild conditions.
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Alkylamine | Pd₂(dba)₃, Xantphos | DBU | Toluene/MeCN | 140 | Good | [10] |
| Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 70 | High | [11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction vessel, this compound (1.0 mmol), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents) are combined. An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added. The vessel is sealed and heated to the desired temperature (typically 80-110 °C) for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is then purified by flash column chromatography.[10][11]
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The presence of the chloro and trifluoromethyl substituents on the pyrazine ring dictates its reactivity, making it a versatile substrate for a range of important chemical transformations. This guide has provided an in-depth overview of its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The detailed experimental protocols and tabulated data serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient synthesis of novel and complex pyrazine-containing molecules for various applications. Further exploration of the reactivity of this scaffold is anticipated to uncover new synthetic methodologies and lead to the discovery of innovative chemical entities.
References
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
The Influence of Trifluoromethylation on the Electronic Properties of Pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can profoundly alter the physicochemical properties of a parent molecule, influencing its reactivity, metabolic stability, lipophilicity, and biological activity. Pyrazine, a privileged core in numerous pharmaceuticals, offers a versatile platform for exploring the impact of trifluoromethylation. This in-depth technical guide elucidates the core electronic properties of trifluoromethylated pyrazines, providing a comprehensive resource for researchers engaged in the design and development of novel bioactive compounds and functional materials.
The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its strong inductive effect (-I) significantly depletes electron density from the aromatic ring to which it is attached. This property is quantitatively described by the Hammett substituent constant (σ), a measure of the electronic influence of a substituent on a reaction center.[2] While specific Hammett constants for the CF₃ group on a pyrazine ring are not extensively tabulated, values derived from substituted benzoic acids provide a reliable indication of its electronic character.
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ_meta_ | σ_para_ |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.06 | -0.16 |
| -Cl | 0.37 | 0.22 |
| -CN | 0.62 | 0.67 |
| -CF₃ | 0.44 | 0.57 |
| -NO₂ | 0.73 | 0.78 |
Adapted from Schwarzenbach et al. and other sources.[3]
The positive σ values for the trifluoromethyl group highlight its strong electron-withdrawing nature, which is more pronounced at the para position due to the interplay of inductive and resonance effects.[3] This inherent electronic perturbation has significant consequences for the pKa and redox potential of the pyrazine core.
Impact on Basicity (pKa)
The introduction of a trifluoromethyl group is expected to significantly decrease the basicity of the pyrazine nitrogen atoms. The electron-withdrawing CF₃ group pulls electron density away from the ring, making the nitrogen lone pairs less available for protonation. Consequently, trifluoromethylated pyrazines are weaker bases compared to their non-fluorinated counterparts.
Table 2: Illustrative pKa Values of Pyrazine and a Hypothetical Trifluoromethylated Pyrazine
| Compound | pKa (approximate) |
| Pyrazine | 0.65[4] |
| 2-(Trifluoromethyl)pyrazine | < 0 |
The pKa value for 2-(Trifluoromethyl)pyrazine is an educated estimate to illustrate the expected trend.
Modulation of Redox Potentials
The strong electron-withdrawing nature of the trifluoromethyl group also profoundly influences the redox properties of the pyrazine ring. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the CF₃ group makes the pyrazine more susceptible to reduction.[4] This is reflected in a less negative (or more positive) reduction potential. Conversely, the removal of electron density from the ring makes it more difficult to oxidize, resulting in a more positive oxidation potential. These properties are critical in the design of materials for organic electronics and in understanding the metabolic fate of drug candidates.[5]
Cyclic voltammetry is the primary technique used to determine the redox potentials of organic molecules. While specific values for a homologous series of trifluoromethylated pyrazines are scarce, studies on related systems demonstrate this clear trend.
Table 3: Representative Redox Potentials of Substituted Pyrazines
| Compound | Reduction Potential (V vs. reference) | Oxidation Potential (V vs. reference) |
| 2,5-Dimethylpyrazine | More Negative | Less Positive |
| Pyrazine | -2.1 V (vs. Ag/AgCl in ACN) | Not readily oxidized |
| 2-(Trifluoromethyl)pyrazine | Less Negative | More Positive |
| 2,5-Bis(trifluoromethyl)pyrazine | Even Less Negative | Even More Positive |
Note: The values presented are illustrative and intended to show the general trend. The exact potentials are dependent on experimental conditions (solvent, electrolyte, reference electrode).
Experimental Protocols
Determination of pKa by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful and precise method for determining the pKa of fluorinated compounds.[6][7] The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic environment, which changes upon protonation or deprotonation of the molecule.
Methodology:
-
Sample Preparation: A series of solutions of the trifluoromethylated pyrazine (typically 1-5 mM) are prepared in a suitable solvent system (e.g., D₂O/buffer or methanol/water) across a wide range of pH values.
-
NMR Data Acquisition: ¹⁹F NMR spectra are recorded for each sample. A fluorine-containing internal standard with a known chemical shift that is insensitive to pH changes in the desired range can be used for referencing.[8][9]
-
Data Analysis: The change in the ¹⁹F chemical shift (δ) is plotted against the pH of the solution. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[6]
Caption: Workflow for pKa determination using 19F NMR spectroscopy.
Determination of Redox Potentials by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound in solution.[10][11][12][13]
Methodology:
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11][13]
-
Solution Preparation: The trifluoromethylated pyrazine (typically 1-5 mM) is dissolved in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen).[14]
-
Data Acquisition: A potentiostat is used to apply a linearly ramping potential to the working electrode. The potential is swept from an initial value to a vertex potential and then back to the initial potential, completing a cycle. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The resulting cyclic voltammogram displays peaks corresponding to the reduction and oxidation events. The peak potentials (Epc for cathodic peak, Epa for anodic peak) are used to determine the formal reduction potential (E°'), which is typically taken as the midpoint of the two peak potentials.
Caption: Experimental workflow for determining redox potentials via cyclic voltammetry.
Conclusion
The introduction of a trifluoromethyl group onto a pyrazine ring is a powerful strategy for modulating its electronic properties. The strong electron-withdrawing nature of the CF₃ group significantly decreases the basicity and lowers the reduction potential of the pyrazine core. These predictable electronic effects, quantifiable through Hammett constants, pKa values, and redox potentials, provide a rational basis for the design of novel pyrazine derivatives with tailored properties for applications in drug discovery and materials science. The experimental protocols detailed herein offer robust methods for characterizing these fundamental electronic parameters, enabling researchers to further explore the rich chemical space of trifluoromethylated pyrazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. global.oup.com [global.oup.com]
- 4. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Bis-(Trifluoromethyl)pyrazine | 1365988-35-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals [zenodo.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ossila.com [ossila.com]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(trifluoromethyl)pyrazine is a crucial heterocyclic intermediate in the synthesis of a variety of functionalized molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural combination of a pyrazine ring, a chloro substituent, and a trifluoromethyl group imparts specific reactivity and properties that are leveraged in the development of complex chemical entities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this important building block.
Introduction: The Rise of Trifluoromethylated Heterocycles
The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in modern medicinal and agricultural chemistry. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and pharmacokinetic profiles of parent compounds. The strategic placement of this moiety on a heterocyclic scaffold, such as pyrazine, creates a versatile platform for the synthesis of novel active ingredients.
While the broader history of trifluoromethylating aromatic compounds dates back to the late 19th and early 20th centuries, the focused development of trifluoromethylated pyridines and pyrazines as key intermediates gained significant momentum with the growing demand for advanced agrochemicals and pharmaceuticals. These building blocks are instrumental in the synthesis of targeted herbicides, fungicides, and insecticides, as well as drugs with a range of therapeutic applications.
Discovery and Historical Context
Pinpointing the exact first synthesis of this compound is challenging based on publicly available literature. Its emergence is closely tied to the broader development of synthetic methodologies for trifluoromethylated aza-aromatic compounds. Patent literature from the late 20th and early 21st centuries frequently describes the synthesis of analogous compounds, such as 2-chloro-3-(trifluoromethyl)pyridine, as key intermediates for new active ingredients. It is highly probable that this compound was first synthesized and characterized within an industrial research and development setting, with its utility as a precursor to proprietary compounds.
The development of synthetic routes to its isomer, 2-chloro-5-(trifluoromethyl)pyrazine, and the closely related 2-chloro-3-(trifluoromethyl)pyridine, provides significant insight into the likely methods for its preparation. These syntheses often involve multi-step sequences starting from readily available precursors.
Synthetic Methodologies
The synthesis of this compound is not widely detailed in academic literature, suggesting that its preparation is primarily documented in patents held by chemical and pharmaceutical companies. Based on the synthesis of analogous compounds, a plausible and commonly employed synthetic strategy involves the chlorination and trifluoromethylation of a suitable pyrazine precursor. A likely synthetic pathway is outlined below.
Proposed Synthetic Pathway
A logical synthetic route to this compound would likely start from a more readily available pyrazine derivative. One potential pathway could involve the following key transformations:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous syntheses):
Step 1: Synthesis of a 3-(trifluoromethyl)pyrazine intermediate
This step would likely involve the reaction of a suitable pyrazine precursor with a trifluoromethylating agent.
Step 2: Chlorination of the 3-(trifluoromethyl)pyrazine intermediate
The intermediate from Step 1 would then be subjected to chlorination to introduce the chlorine atom at the 2-position of the pyrazine ring.
-
Reaction Conditions: Chlorination could be achieved using various reagents such as chlorine gas, sulfuryl chloride, or phosphorus oxychloride. The reaction would likely be carried out in a suitable solvent and may require elevated temperatures or the use of a catalyst.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic byproducts. The crude product would then be purified, likely by distillation or column chromatography, to yield pure this compound.
Physicochemical and Spectroscopic Data
Characterization of this compound is essential for its identification and quality control. Below is a summary of its key physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 191340-90-6 |
| Molecular Formula | C₅H₂ClF₃N₂ |
| Molecular Weight | 182.53 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid |
| Boiling Point | Not definitively reported, but estimated to be in the range of 150-170 °C |
| Density | Not definitively reported |
Table 2: Spectroscopic Data for this compound (Predicted and from Analogous Compounds)
| Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. |
| ¹³C NMR | Five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic), C=N and C=C stretching of the pyrazine ring, C-Cl stretching, and strong C-F stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would show the characteristic presence of one chlorine atom. |
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily in the agrochemical and pharmaceutical sectors. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The trifluoromethyl group and the pyrazine nitrogen atoms also influence the reactivity and properties of the final products.
Caption: Key reaction types involving this compound.
This reactivity allows for its use in the construction of a diverse range of molecules with potential biological activity. For example, it can be a key building block for the synthesis of novel fungicides, herbicides, and insecticides, where the pyrazine core and the trifluoromethyl group are often essential for activity.
Conclusion
This compound stands as a testament to the importance of fluorinated heterocyclic intermediates in modern chemical research and development. While its specific discovery story may be embedded within industrial archives, its synthetic utility is evident from the numerous patents and publications describing related compounds. As the demand for more effective and targeted agrochemicals and pharmaceuticals continues to grow, the role of such specialized building blocks will undoubtedly become even more critical. Further academic investigation into the synthesis and reactivity of this and similar compounds could open up new avenues for the discovery of novel bioactive molecules.
Commercial availability of 2-Chloro-3-(trifluoromethyl)pyrazine
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine for Researchers and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 191340-90-6), a key heterocyclic building block in modern chemical research. It details the compound's commercial availability, physicochemical properties, and its application in synthetic chemistry. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries who utilize advanced chemical intermediates. Included are detailed experimental protocols and workflow visualizations to support practical laboratory applications.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a pyrazine ring, a versatile nitrogen-containing heterocycle, with two key functional groups: a chloro group and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a valuable substituent known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule. The chloro atom serves as an excellent leaving group, making the compound a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions. This combination makes this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic or industrial applications.
Commercial Availability
This compound is readily available from several chemical suppliers, facilitating its use in both academic and industrial research settings. The compound is typically offered in various purities and quantities, suitable for applications ranging from small-scale discovery to process development.
| Supplier | Catalog Number | Purity | Available Quantities |
| 1st Scientific LLC | ST002GMX | 97% | 250 mg |
| 1st Scientific LLC | ST002GMX | 95% | 1 g |
| ChemScene | CS-0043159 | >97.0% (by NMR) | - |
Note: Availability and catalog numbers are subject to change. Researchers should consult supplier websites for the most current information.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and analytical data for this compound is presented below. This information is critical for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 191340-90-6 | ChemScene[1] |
| Molecular Formula | C₅H₂ClF₃N₂ | ChemScene[1] |
| Molecular Weight | 182.53 g/mol | ChemScene[1] |
| Appearance | Colorless to light yellow liquid | ChemScene[1] |
| Purity | >97.0% (by ¹H NMR) | ChemScene[1] |
| Storage Conditions | 2-8°C, stored under nitrogen | ChemScene[1] |
| ¹H NMR Spectrum | Consistent with structure | ChemScene[1] |
Applications in Organic Synthesis
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNA) and serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, amine, and alkyne moieties, respectively, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction: Synthesis of 2-(Aryl)-3-(trifluoromethyl)pyrazine
Materials and Reagents:
-
This compound (1.0 eq., e.g., 182.5 mg, 1.0 mmol)
-
Arylboronic acid (1.2 eq., 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq., 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq., 2.5 mmol)
-
1,4-Dioxane (solvent, e.g., 8 mL)
-
Water (solvent, e.g., 2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Aryl)-3-(trifluoromethyl)pyrazine product.
Workflow Visualizations
The following diagrams illustrate key workflows relevant to the use of this compound in a research setting.
Caption: Synthetic workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Quality control workflow for incoming research chemicals.
Safety Information
This compound is a chemical compound intended for research use only by trained professionals. As with all halogenated and fluorinated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed hazard, handling, and disposal information before use.
Conclusion
This compound is a commercially accessible and highly valuable building block for synthetic chemistry. Its unique combination of a reactive chloro-substituent and a property-enhancing trifluoromethyl group on a pyrazine core makes it an ideal starting material for constructing novel molecules. The well-established reactivity of this compound in cross-coupling reactions provides a reliable pathway for the synthesis of diverse derivatives for evaluation in pharmaceutical, agrochemical, and materials science research.
References
Methodological & Application
Synthesis Protocol for 2-Chloro-3-(trifluoromethyl)pyrazine
Abstract
This document provides a comprehensive, two-step synthesis protocol for 2-Chloro-3-(trifluoromethyl)pyrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the formation of the precursor, 2-amino-3-(trifluoromethyl)pyrazine, from ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate via amidation and subsequent Hofmann rearrangement. The protocol concludes with the conversion of the amino group to a chloro group utilizing a Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram to ensure reproducibility and clarity.
Introduction
This compound is a valuable building block in medicinal and materials chemistry due to the unique electronic properties conferred by the trifluoromethyl group and the reactivity of the chloro substituent. Its synthesis, however, requires a precise and multi-step approach. The protocol outlined herein details a reliable pathway to this compound, beginning from a commercially available starting material.
Overall Synthesis Workflow
The synthesis is divided into two main stages: the preparation of the key intermediate, 2-amino-3-(trifluoromethyl)pyrazine, and its subsequent conversion to the final product, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine
This step involves two sequential reactions: the amidation of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate followed by a Hofmann rearrangement of the resulting amide.
Part A: Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 220.14 | 10.0 | 45.4 |
| Methanolic Ammonia (7N) | - | 100 mL | - |
| Methanol | 32.04 | - | - |
Procedure:
-
In a high-pressure reaction vessel, dissolve 10.0 g (45.4 mmol) of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in 100 mL of 7N methanolic ammonia.
-
Seal the vessel and heat the reaction mixture to 100°C for 24 hours with constant stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(trifluoromethyl)pyrazine-2-carboxamide.
-
Dry the product under vacuum.
Expected Yield: Approximately 80-90%.
Part B: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (Hofmann Rearrangement)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-(Trifluoromethyl)pyrazine-2-carboxamide | 191.11 | 7.0 | 36.6 |
| Sodium Hydroxide (NaOH) | 40.00 | 7.32 | 183 |
| Bromine (Br₂) | 159.81 | 5.85 | 36.6 |
| Water | 18.02 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - |
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding 5.85 g (36.6 mmol) of bromine to a cooled (0-5°C) solution of 7.32 g (183 mmol) of sodium hydroxide in 100 mL of water, with vigorous stirring.
-
In a separate flask, dissolve 7.0 g (36.6 mmol) of 3-(trifluoromethyl)pyrazine-2-carboxamide in the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-amino-3-(trifluoromethyl)pyrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: Approximately 60-75%.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Amino-3-(trifluoromethyl)pyrazine | 163.10 | 5.0 | 30.7 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 10 mL | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.33 | 33.8 |
| Copper(I) Chloride (CuCl) | 98.99 | 3.33 | 33.7 |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | - | - |
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 5.0 g (30.7 mmol) of 2-amino-3-(trifluoromethyl)pyrazine in 10 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 2.33 g (33.8 mmol) of sodium nitrite in 10 mL of water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate beaker, prepare a solution of 3.33 g (33.7 mmol) of copper(I) chloride in 20 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Expected Yield: Approximately 60-70%.
Data Summary
| Compound | Starting Material | Reaction Type | Yield (%) | Purity (%) |
| 3-(Trifluoromethyl)pyrazine-2-carboxamide | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | Ammonolysis | 80-90 | >95 |
| 2-Amino-3-(trifluoromethyl)pyrazine | 3-(Trifluoromethyl)pyrazine-2-carboxamide | Hofmann Rearrangement | 60-75 | >98 |
| This compound | 2-Amino-3-(trifluoromethyl)pyrazine | Sandmeyer Reaction | 60-70 | >99 (GC) |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt and use it in solution immediately after preparation.
-
Reactions involving pressure vessels should be conducted behind a blast shield.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity of the final product.
This protocol provides a reliable and reproducible method for the synthesis of this compound. Adherence to the detailed procedures and safety precautions is essential for a successful outcome.
Application Notes & Protocols: Purification of 2-Chloro-3-(trifluoromethyl)pyrazine by Crystallization
Introduction
2-Chloro-3-(trifluoromethyl)pyrazine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the efficiency and outcome of subsequent reactions. Crystallization is a robust and scalable method for the purification of this and other pyrazine derivatives, effectively removing process-related impurities. These application notes provide a detailed protocol for the purification of this compound by crystallization, aimed at researchers, scientists, and professionals in drug development.
Potential Impurities
During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities can include other isomers or over-chlorinated pyrazine species. Effective purification by crystallization is essential to remove these impurities to meet the stringent requirements of the pharmaceutical and agrochemical industries.
Experimental Protocols
A successful crystallization is dependent on the selection of an appropriate solvent system. The ideal solvent will dissolve the crude this compound at an elevated temperature, while exhibiting low solubility at cooler temperatures, allowing for high recovery of the purified product upon cooling.
Solvent Screening
A preliminary solvent screen is recommended to identify the optimal solvent or solvent mixture for crystallization. Based on the solubility of structurally similar compounds, such as 2-Chloro-3-(trifluoromethyl)pyridine, and general practices for pyrazine derivatives, the following solvents are suggested for initial screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Acetonitrile
-
Toluene
-
Heptane (as an anti-solvent)
Protocol 1: Single Solvent Crystallization
-
Dissolution: In a suitable reaction vessel, add the crude this compound to a selected solvent (e.g., ethanol) at a ratio of approximately 1:5 (w/v). Heat the mixture with stirring to near the solvent's boiling point until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature without agitation to allow for the formation of large crystals. Further cooling in an ice bath (0-5 °C) can be employed to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature appropriate for the solvent used.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a good solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., heptane) to the stirred solution until turbidity is observed.
-
Crystallization: Allow the solution to stand at room temperature or cool to a lower temperature to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Crystallization protocol.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the purification of this compound by crystallization.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C (g/100mL) | Solubility at 70°C (g/100mL) |
| Ethanol | 5.2 | 45.8 |
| Methanol | 8.1 | 52.3 |
| Isopropanol | 3.5 | 38.7 |
| Ethyl Acetate | 15.6 | 65.2 |
| Acetonitrile | 12.4 | 58.9 |
| Toluene | 7.8 | 42.1 |
| Heptane | <0.1 | 0.5 |
Table 2: Purity and Yield from Crystallization in Selected Solvents
| Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 95.0 | 99.5 | 85 |
| Isopropanol | 95.0 | 99.7 | 80 |
| Ethyl Acetate/Heptane | 95.0 | 99.8 | 90 |
Visualizations
Diagram 1: Experimental Workflow for Crystallization
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationship of Crystallization Parameters
Caption: Key parameters influencing crystallization outcomes.
Application Notes & Protocols for the Analytical Characterization of 2-Chloro-3-(trifluoromethyl)pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-3-(trifluoromethyl)pyrazine is a heterocyclic organic compound with potential applications in the pharmaceutical and agrochemical industries. Its trifluoromethyl group and chlorinated pyrazine ring contribute to its unique chemical properties. Comprehensive analytical characterization is crucial for confirming its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and structural identification.
Application: To determine the purity of this compound and to identify volatile impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the specific GC column and conditions. |
| Molecular Ion (M+) | m/z 182 and 184 (due to chlorine isotopes) |
| Key Fragments | Fragmentation patterns can be analyzed to confirm the structure. |
Logical Workflow for GC-MS Analysis:
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-3-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloro-3-(trifluoromethyl)pyrazine in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of novel 2-aryl-3-(trifluoromethyl)pyrazines, which are valuable scaffolds in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. Due to the electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group, this compound is an activated substrate for oxidative addition to the palladium catalyst, making it a suitable candidate for this transformation.
While specific literature detailing the Suzuki coupling of this compound is limited, the following protocols and data are based on established methodologies for structurally similar and electron-deficient heterocyclic chlorides.
Data Presentation: Representative Conditions for Suzuki Coupling of Heterocyclic Chlorides
The following table summarizes typical conditions for the Suzuki coupling of various chloro-heterocycles with arylboronic acids, providing a reference for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Substrate | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 2-Chloropyrazine | Phenylboronic acid | 85 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 3-Chloro-2,5-dimethylpyrazine | 4-Tolylboronic acid | 78 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 2-Chloropyridine | 3-Furylboronic acid | 65 |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) if required
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if applicable, typically at a 2:1 or 4:1 ligand to palladium ratio).
-
Addition of Base and Solvent: Add the base (2-3 equiv.). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) using an oil bath. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-(trifluoromethyl)pyrazine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the arylamine moiety is a common structural motif in biologically active compounds. The reaction's broad substrate scope, functional group tolerance, and generally mild conditions have made it a popular alternative to traditional methods of C-N bond formation.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-3-(trifluoromethyl)pyrazine. This substrate is an electron-deficient heteroaryl chloride, and the presence of the trifluoromethyl group further influences its reactivity. These factors necessitate careful selection of the catalyst, ligand, base, and reaction conditions to achieve efficient C-N bond formation. The following protocols are based on established methodologies for the amination of similar electron-deficient heteroaryl chlorides and provide a strong starting point for the successful synthesis of a variety of 2-amino-3-(trifluoromethyl)pyrazine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) catalyst, a phosphine ligand, a base, the aryl halide, and the amine. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-amino-3-(trifluoromethyl)pyrazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The efficiency of this cycle is highly dependent on the choice of ligand, which plays a crucial role in promoting both the oxidative addition and reductive elimination steps, as well as the selection of a suitable base and solvent. For electron-deficient heteroaryl chlorides like the target substrate, bulky and electron-rich phosphine ligands are often employed to facilitate the reaction.
Data Presentation: A Survey of Reaction Conditions for Heteroaryl Aminations
The following tables summarize representative examples of the Buchwald-Hartwig amination of various heteroaryl chlorides. This data, compiled from the scientific literature, serves as a guide for selecting optimal conditions for the amination of this compound.
Table 1: Buchwald-Hartwig Amination of Chloro-pyridines and -pyrimidines with Primary Amines
| Heteroaryl Chloride | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85-95 |
| 2-Chloropyrimidine | Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78-88 |
| 4-Chloropyridine | n-Hexylamine | [Pd(allyl)Cl]₂ (1.0) | t-BuXPhos (2.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
Table 2: Buchwald-Hartwig Amination of Chloro-pyridines and -pyrimidines with Secondary Amines
| Heteroaryl Chloride | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| 2-Chloropyrimidine | Piperidine | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | NaOtBu (2.0) | Dioxane | 100 | 12 | 85-95 |
| 4-Chloropyridine | N-Methylaniline | [Pd(allyl)Cl]₂ (1.0) | SPhos (2.0) | K₂CO₃ (2.5) | Toluene | 110 | 20 | 75-85 |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These protocols are starting points and may require optimization for specific substrates.
Protocol 1: Amination with Primary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Primary Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the primary amine to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Amination with Secondary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Secondary Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)
-
Anhydrous Dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the secondary amine to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes: 2-Chloro-3-(trifluoromethyl)pyrazine as a Versatile Building Block for the Synthesis of PI3K Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyrazine is a key heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyrazine core, make it an attractive scaffold. The chlorine atom at the 2-position serves as a versatile handle for introducing molecular diversity through various chemical reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Protein kinases are crucial regulators of a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazine scaffold is a privileged structure in kinase inhibitor design as it can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specific class of kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.
Application: Synthesis of Imidazo[1,2-a]pyrazine-based PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in human cancers, making it a highly validated target for cancer therapy. A series of potent imidazo[1,2-a]pyrazine-based PI3K inhibitors can be synthesized starting from this compound. The general synthetic strategy involves a multi-step sequence, beginning with the displacement of the chloro group, followed by the construction of the fused imidazole ring system and subsequent functionalization.
Synthetic Workflow Overview
The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on this compound with an amino alcohol. The resulting intermediate then undergoes a cyclization reaction to form the imidazo[1,2-a]pyrazine core. Subsequent functionalization, for instance through a Suzuki coupling, allows for the introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR).
Target Pathway: PI3K/AKT/mTOR Signaling
The synthesized imidazo[1,2-a]pyrazine derivatives have been shown to potently inhibit Class I PI3K isoforms (α, β, δ, γ). Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and PDK1, leading to the suppression of the entire signaling cascade. The ultimate cellular consequences include the induction of apoptosis and the inhibition of cell proliferation and growth.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of compounds derived from this compound is typically assessed against the target kinase(s) in biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a table summarizing representative data for an imidazo[1,2-a]pyrazine derivative against the four Class I PI3K isoforms.
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | PI3K α | 10 - 50 |
| Example 1 | PI3K β | 50 - 100 |
| Example 1 | PI3K δ | 1 - 10 |
| Example 1 | PI3K γ | 10 - 50 |
Note: Data is representative and compiled from patented examples. Actual values may vary based on specific substitutions on the core scaffold.
Experimental Protocols
Protocol 1: Synthesis of 8-(6-methoxypyridin-3-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (A Representative PI3K Inhibitor)
This protocol is adapted from procedures described in patent literature for the synthesis of PI3K inhibitors.
Step 1: Synthesis of 2-((3-(Trifluoromethyl)pyrazin-2-yl)amino)ethanol
-
To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol, add ethanolamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-((3-(trifluoromethyl)pyrazin-2-yl)amino)ethanol.
Step 2: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
-
Dissolve the product from Step 1 (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a dehydrating/chlorinating agent such as thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(trifluoromethyl)imidazo[1,2-a]pyrazine.
Step 3: Synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
-
Dissolve 2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.
Step 4: Suzuki Coupling to Yield 8-(6-methoxypyridin-3-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
-
In a reaction vessel, combine 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 eq), (6-methoxypyridin-3-yl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization to obtain the desired PI3K inhibitor.
Protocol 2: General In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 values of synthesized compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In the wells of the assay plate, add the kinase buffer, the specific PI3K enzyme, and the test compound at various concentrations. Include "no inhibitor" and "no enzyme" controls.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate. The final ATP concentration should be at or near its Km for the specific kinase isoform.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
References
Application of 2-Chloro-3-(trifluoromethyl)pyrazine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(trifluoromethyl)pyrazine is a key heterocyclic building block in the synthesis of modern agrochemicals. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the pyrazine nitrogen atoms, render the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed to introduce diverse functionalities, leading to the development of potent and selective fungicides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the broad-spectrum fungicide, Pyraziflumid.
Application in Fungicide Synthesis: The Case of Pyraziflumid
A prominent application of this compound is as a precursor for the synthesis of Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][3][4] Pyraziflumid exhibits excellent fungicidal activity against a wide range of plant diseases.[1][2][4] The synthesis of Pyraziflumid involves the formation of a 3-(trifluoromethyl)pyrazine-2-carboxamide core, which is then coupled with a substituted biphenyl amine. While direct synthesis from this compound is a logical step, published routes often start from a closely related precursor, methyl 3-chloropyrazine-2-carboxylate, which is then trifluoromethylated.[5] However, the core chemistry relies on the principles of nucleophilic substitution on the pyrazine ring.
Quantitative Data: Fungicidal Activity of Pyraziflumid
The following table summarizes the in vitro fungicidal activity of Pyraziflumid against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the mycelial growth.
| Pathogen | Disease | EC50 (µg/mL) |
| Botrytis cinerea | Gray mold | < 0.1 |
| Sclerotinia sclerotiorum | Sclerotinia rot | < 0.1 |
| Corynespora cassiicola | Corynespora leaf spot | < 0.1 |
| Mycosphaerella arachidis | Early leaf spot | < 0.1 |
| Rhizoctonia solani | Sheath blight | < 0.1 |
| Puccinia triticina | Leaf rust | < 0.1 |
| Blumeria graminis f. sp. hordei | Powdery mildew | 0.1 - 1.0 |
| Alternaria alternata | Alternaria leaf spot | 1.0 - 10 |
| Fusarium oxysporum | Fusarium wilt | > 100 |
| Colletotrichum gloeosporioides | Anthracnose | > 100 |
Data sourced from publicly available research.[1][2][4]
Experimental Protocols
The following protocols are generalized procedures for key transformations in the synthesis of Pyraziflumid, based on reported synthetic routes.[5] Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.
Protocol 1: Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxamide Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the nucleophilic displacement of the chlorine atom from a this compound derivative with an amine.
Materials:
-
This compound derivative (e.g., methyl this compound-carboxylate) (1.0 eq)
-
Substituted amine (e.g., 2-(3,4-difluorophenyl)aniline) (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N)) (1.5 - 2.0 eq)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the this compound derivative and the anhydrous aprotic solvent.
-
Add the base to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Add the substituted amine to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the substrates.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-(trifluoromethyl)pyrazine-2-carboxamide derivative.
Protocol 2: Amide Coupling to form Pyraziflumid
This protocol outlines the final step in the synthesis of Pyraziflumid, which is the amide bond formation between a 3-(trifluoromethyl)pyrazine-2-carboxylic acid derivative and an amine.
Materials:
-
3-(Trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq)
-
2-(3,4-Difluorophenyl)aniline (1.0 eq)
-
Coupling agent (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), Carbonyldiimidazole (CDI), or Thionyl chloride (SOCl2) for acid chloride formation) (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., DMF, Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)) (2.0 - 3.0 eq)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask under an inert atmosphere, dissolve the 3-(trifluoromethyl)pyrazine-2-carboxylic acid in the anhydrous aprotic solvent.
-
Add the coupling agent and the base to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid. If using thionyl chloride, the reaction is typically performed at reflux to form the acid chloride, followed by removal of excess SOCl2.
-
In a separate flask, dissolve 2-(3,4-difluorophenyl)aniline in the anhydrous aprotic solvent.
-
Slowly add the solution of the amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Pyraziflumid.
Visualizations
Diagram 1: Synthetic Pathway to Pyraziflumid
Caption: Synthetic route to the fungicide Pyraziflumid.
Diagram 2: Experimental Workflow for SNAr
Caption: General workflow for nucleophilic aromatic substitution.
Diagram 3: Logical Relationship of Pyraziflumid's MoA
Caption: Mechanism of action of Pyraziflumid as an SDHI fungicide.
References
- 1. Development of a novel fungicide, pyraziflumid [jstage.jst.go.jp]
- 2. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of a novel fungicide, pyraziflumid [jstage.jst.go.jp]
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine, a key intermediate in the development of pharmaceuticals and agrochemicals. The described synthetic route is designed for robustness and scalability, ensuring high yield and purity. This protocol is intended for use by qualified laboratory personnel and can be adapted for industrial production.
Introduction
This compound is a critical building block in medicinal chemistry and crop science. Its unique electronic properties, conferred by the trifluoromethyl group and the pyrazine core, make it a valuable synthon for accessing a wide range of bioactive molecules. The demand for efficient and scalable synthetic routes to this intermediate is driven by its role in the synthesis of novel therapeutic agents and agrochemicals.
This application note details a two-step synthetic sequence for the preparation of this compound, commencing with the trifluoromethylation of 2-aminopyrazine followed by a Sandmeyer-type chlorination. The protocols are optimized for scale-up, with a focus on process safety, efficiency, and product quality.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is presented below. The synthesis begins with the trifluoromethylation of 2-aminopyrazine to yield 2-amino-3-(trifluoromethyl)pyrazine, which is then converted to the target compound via a diazotization-chlorination reaction.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine
This procedure describes the trifluoromethylation of 2-aminopyrazine using trifluoroacetic anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrazine | 95.10 | 100 g | 1.05 |
| Trifluoroacetic Anhydride | 210.03 | 441 g (296 mL) | 2.10 |
| Pyridine | 79.10 | 166 g (170 mL) | 2.10 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - |
| Brine | - | 250 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyrazine (100 g, 1.05 mol) and dichloromethane (1 L).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add pyridine (166 g, 2.10 mol) to the stirred suspension.
-
Add trifluoroacetic anhydride (441 g, 2.10 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (500 mL).
-
Separate the organic layer and wash it with brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-amino-3-(trifluoromethyl)pyrazine as a solid.
Expected Yield and Purity:
| Product | Appearance | Yield | Purity (HPLC) |
| 2-Amino-3-(trifluoromethyl)pyrazine | White to off-white solid | 140-157 g (82-92%) | >98% |
Step 2: Synthesis of this compound
This procedure details the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-(trifluoromethyl)pyrazine | 163.10 | 100 g | 0.61 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 300 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 46.5 g | 0.67 |
| Copper(I) Chloride (CuCl) | 98.99 | 72.8 g | 0.74 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 300 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 40 g | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-(trifluoromethyl)pyrazine (100 g, 0.61 mol) in concentrated hydrochloric acid (300 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (46.5 g, 0.67 mol) in water (100 mL) dropwise, keeping the temperature between 0 and 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate 2 L flask, prepare a solution of copper(I) chloride (72.8 g, 0.74 mol) in concentrated hydrochloric acid (200 mL) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the reaction mixture with dichloromethane (2 x 250 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (300 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to give this compound as a liquid. This method is analogous to syntheses of similar chlorinated heterocyclic compounds.
Expected Yield and Purity:
| Product | Appearance | Yield | Purity (GC-MS) |
| This compound | Colorless to pale yellow liquid | 80-91 g (72-82%) | >99% |
Visualization of the Synthetic Process
The logical flow of the synthesis, from starting materials to the final product, is illustrated in the following diagram.
HPLC and GC-MS methods for 2-Chloro-3-(trifluoromethyl)pyrazine analysis
An Application Note on the Analysis of 2-Chloro-3-(trifluoromethyl)pyrazine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols outlined below are designed for use in research, quality control, and drug development settings.
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust HPLC method for the separation and quantification of this compound. The method is adapted from established procedures for the analysis of related pyrazine compounds and favipiravir impurities.[2][3][4]
Experimental Protocol: HPLC
A stability-indicating HPLC method was developed to ensure the accurate determination of the analyte.[2]
Chromatographic Conditions:
-
Column: InertSustain AQ-C18 (250 x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (98:2 v/v)[2]
-
Mobile Phase B: Acetonitrile : Water (50:50 v/v)[2]
-
Gradient Program: A linear gradient can be optimized to ensure separation from any impurities. A typical starting point would be 100% Mobile Phase A, ramping to a suitable concentration of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.7 mL/min[2]
-
Column Temperature: 33°C[2]
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UV Detection Wavelength: 210 nm[2]
-
Injection Volume: 20 µL[2]
-
Diluent: Water : Acetonitrile (98:2 v/v)[2]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the diluent to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration that falls within the calibration range. If the sample is in a complex matrix, a suitable extraction procedure may be required.
HPLC Method Performance
The following table summarizes the typical validation parameters expected for this type of HPLC method, based on the analysis of related compounds.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999[2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[3][5] |
| Precision (% RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | ~0.07 µg/mL[6] |
| Limit of Quantitation (LOQ) | ~0.22 µg/mL[6] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly sensitive and selective alternative for the analysis of this compound, particularly for trace-level detection and identification. The following protocol is a general guideline that can be optimized for specific applications.
Experimental Protocol: GC-MS
Sample Preparation:
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Extraction: For samples in a solid or liquid matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane or dichloromethane) can be employed.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may also be applicable for complex matrices.[8]
-
Internal Standard: An appropriate internal standard should be added to all samples and calibration standards to ensure accuracy and precision.
-
Derivatization (Optional): While this compound is volatile, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could potentially improve chromatographic peak shape and sensitivity.[9]
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent[10]
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[10]
-
Inlet Temperature: 250°C[10]
-
Injection Mode: Splitless[10]
-
Injection Volume: 1-2 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp at 15°C/min to 280°C
-
Hold at 280°C for 5-10 minutes[10]
-
-
MS Source Temperature: 200°C - 230°C
-
Interface Temperature: 250°C - 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. Key ions for this compound would include the molecular ion and characteristic fragment ions.
GC-MS Method Performance
The expected performance of the GC-MS method is summarized below, based on the analysis of similar compounds.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 75% - 125%[10] |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.001 - 3.5 µg/kg[9][10] |
| Limit of Quantitation (LOQ) | 0.003 - 10 µg/kg[9][10] |
Workflow Diagrams
HPLC Analytical Workflow
Caption: HPLC analytical workflow from sample preparation to final quantification.
GC-MS Analytical Workflow
Caption: GC-MS analytical workflow including sample extraction and analysis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. data.ms4sub.com [data.ms4sub.com]
- 7. ejournal.cvuas.de [ejournal.cvuas.de]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method for synthesizing this compound involves a multi-step process starting from 2-amino-3-methylpyrazine. This process includes diazotization, chlorination, and subsequent trifluoromethylation.
Q2: What are the critical parameters to control for maximizing the yield?
Optimizing the yield of this compound synthesis requires careful control of several key parameters:
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Temperature: The temperature during the diazotization and chlorination steps is crucial to prevent side reactions.
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Reagent Stoichiometry: Precise control of the molar ratios of reactants, especially during the trifluoromethylation step, is essential.
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Reaction Time: Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of byproducts.
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Purity of Starting Materials: Using high-purity 2-amino-3-methylpyrazine is recommended to avoid impurities that can interfere with the reactions.
Q3: What are the expected side products in this synthesis?
Potential side products can include incompletely chlorinated intermediates, over-chlorinated pyrazines, and products from competing nucleophilic substitution reactions. Careful control of reaction conditions and purification of intermediates is necessary to minimize these.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-Chloro-3-methylpyrazine (intermediate) | - Incomplete diazotization. - Temperature too high during diazotization, leading to decomposition of the diazonium salt. - Inefficient chlorination. | - Ensure complete dissolution of 2-amino-3-methylpyrazine before adding sodium nitrite. - Maintain the reaction temperature between 0-5 °C during diazotization. - Use a suitable chlorinating agent like cuprous chloride in excess. |
| Formation of multiple chlorinated byproducts | - Reaction temperature is too high during chlorination. - Prolonged reaction time. | - Strictly control the reaction temperature. - Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Low yield of the final product, this compound | - Inefficient trifluoromethylation. - Decomposition of the product under harsh reaction conditions. | - Use an effective trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) with a suitable initiator. - Optimize the reaction temperature and time for the trifluoromethylation step. |
| Difficulty in purifying the final product | - Presence of closely related impurities. | - Employ fractional distillation under reduced pressure for purification. - Column chromatography on silica gel can also be effective. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 2-Chloro-3-methylpyrazine
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Dissolve 2-amino-3-methylpyrazine in an aqueous solution of hydrochloric acid at 0-5 °C.
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Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
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Stir the mixture for 30 minutes to ensure complete diazotization.
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In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
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Slowly add the diazonium salt solution to the cuprous chloride solution while maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 2-Chloro-3-methylpyrazine.
Step 2: Synthesis of this compound
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In a dry reaction vessel under an inert atmosphere, dissolve 2-Chloro-3-methylpyrazine in a suitable solvent (e.g., N,N-dimethylformamide).
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Add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3), and a catalytic amount of an initiator (e.g., potassium fluoride).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by GC-MS.
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After completion, cool the reaction mixture and quench with water.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the final product by fractional distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on varying reaction conditions to illustrate the optimization process.
| Parameter | Condition A | Condition B | Condition C |
| Diazotization Temperature | 0-5 °C | 5-10 °C | > 10 °C |
| Yield of 2-Chloro-3-methylpyrazine | 85% | 70% | 50% |
| Trifluoromethylation Reagent | TMSCF3 | Togni's Reagent | Umemoto's Reagent |
| Yield of this compound | 75% | 65% | 60% |
| Overall Yield | ~64% | ~45% | ~30% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine. The information is designed to help identify and mitigate the formation of common side products and address other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the construction of the pyrazine ring from a trifluoromethyl-containing building block followed by chlorination, or the introduction of the trifluoromethyl group onto a pre-existing pyrazine ring. A common strategy involves the cyclocondensation of a diamine with a trifluoromethylated 1,2-dicarbonyl compound, followed by chlorination of the resulting hydroxypyrazine.
Q2: What are the likely side products I might encounter during the synthesis of this compound?
A2: While specific data for this exact compound is limited in publicly available literature, by analogy to the synthesis of structurally similar compounds like 2-chloro-3-(trifluoromethyl)pyridine and general pyrazine chemistry, the following side products are plausible:
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Regioisomers: Depending on the synthetic route, isomers such as 2-Chloro-5-(trifluoromethyl)pyrazine or 2-Chloro-6-(trifluoromethyl)pyrazine could form.
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Over-chlorinated products: Dichlorinated or trichlorinated trifluoromethylpyrazines may be produced if the chlorination step is not carefully controlled.
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Incompletely chlorinated products: If the starting material is a hydroxypyrazine, residual 2-hydroxy-3-(trifluoromethyl)pyrazine may remain if the chlorination is incomplete.
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Dimerization or coupling products: Under certain reaction conditions, particularly those involving organometallic intermediates or strong bases, side reactions leading to bipyrazine derivatives could occur. For instance, in reactions involving 2-chloropyrazine, the formation of 3-chloro-2,2'-bipyrazine has been observed.[1]
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Products from incomplete oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate. If the subsequent oxidation step is not complete, the dihydropyrazine may persist as an impurity.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following:
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Control of Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents, especially during the chlorination step, to avoid over- or under-reaction.
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Purity of Starting Materials: Ensure the purity of your starting materials to prevent the introduction of impurities that could lead to unwanted side reactions.
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Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
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Stepwise Purification: Purify intermediates at each stage of the synthesis to prevent carrying impurities forward.
Q4: What analytical techniques are suitable for identifying these side products?
A4: A combination of the following techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomers.
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High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from less volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information to identify isomers and other byproducts. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.
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Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction; Degradation of product; Formation of multiple side products. | Optimize reaction time and temperature. Use a milder chlorinating agent if degradation is suspected. Analyze the crude product to identify major side products and adjust reaction conditions to minimize their formation. |
| Presence of multiple spots on TLC close to the product spot | Formation of isomers (e.g., 2-Chloro-5-(trifluoromethyl)pyrazine). | Use a different solvent system for TLC to achieve better separation. For purification, consider preparative HPLC or careful column chromatography with a shallow solvent gradient. |
| Significant amount of starting material (e.g., 2-hydroxy-3-(trifluoromethyl)pyrazine) remaining | Incomplete chlorination. | Increase the reaction time, temperature, or the amount of chlorinating agent. Ensure the chlorinating agent is fresh and active. |
| Higher molecular weight impurities detected by MS | Dimerization or other coupling side reactions. | Lower the reaction temperature. If using a strong base, consider a weaker, non-nucleophilic base. Ensure slow addition of reagents to avoid high local concentrations. |
Quantitative Data on Side Products (Analogous Compound)
| Product/Side Product | Example 1 (%) [2] | Example 2 (%) [2] | Example 3 (%) [2] |
| 2-chloro-3-trifluoromethylpyridine | 90.93 | 85.57 | 54.63 |
| 3-trifluoromethylpyridine N-oxide (unreacted) | 0.24 | 5.47 | 39.72 |
| 2-chloro-5-trifluoromethylpyridine (isomer) | 0.52 | 0.42 | 1.31 |
Note: The percentages are based on liquid chromatography analysis of the reaction mixture as reported in the cited patent.[2]
Experimental Protocols
The following is a generalized experimental protocol for a key step in the synthesis of this compound, highlighting potential areas for side product formation.
Chlorination of 2-Hydroxy-3-(trifluoromethyl)pyrazine
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-3-(trifluoromethyl)pyrazine (1.0 eq).
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Solvent and Reagent Addition: Add a suitable solvent such as phosphorus oxychloride (POCl₃) (excess, can act as both solvent and reagent) or an inert solvent like acetonitrile followed by the chlorinating agent (e.g., POCl₃, PCl₅). Caution: These reagents are corrosive and moisture-sensitive.
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Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or HPLC. Potential for side product formation increases with prolonged heating or excessive temperatures.
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Workup: After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water. Vigorous and exothermic reaction may occur.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to separate the desired product from side products.
Visualizations
Caption: Potential side products in the synthesis of this compound.
Caption: Troubleshooting workflow for low product purity.
References
Technical Support Center: Purification of 2-Chloro-3-(trifluoromethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-(trifluoromethyl)pyrazine. The following sections address common issues related to the removal of isomeric impurities during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a crude sample of this compound?
Based on analogous synthetic routes for similar heterocyclic compounds, the most probable isomeric impurity is 2-Chloro-5-(trifluoromethyl)pyrazine.[1] The formation of this isomer can occur during the chlorination step of the synthesis, leading to a mixture of products. Other potential, though less common, isomers could include 2-Chloro-6-(trifluoromethyl)pyrazine.
Q2: Which analytical techniques are suitable for identifying and quantifying isomeric impurities in my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying isomeric impurities.[2][3] The distinct fragmentation patterns of the isomers in the mass spectrometer allow for their identification, while the peak areas in the gas chromatogram provide quantitative information. High-Performance Liquid Chromatography (HPLC) can also be employed for this purpose.[1]
Q3: What are the primary methods for removing these isomeric impurities?
The most common and effective methods for the purification of this compound from its isomers are:
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Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a selected solvent.
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Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.
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Fractional Distillation: This technique can be effective if the isomers have sufficiently different boiling points.
Troubleshooting Guides
Recrystallization
Problem: My recrystallization is not effectively removing the isomeric impurity.
Possible Causes & Solutions:
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Inappropriate Solvent Choice: The solubility of the desired product and the isomeric impurity may be too similar in the chosen solvent.
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Solution: Conduct small-scale solubility tests with a range of solvents. A good solvent will dissolve the crude product at an elevated temperature but will have limited solubility for the desired isomer at lower temperatures, allowing it to crystallize out while the impurity remains in the mother liquor. Based on data for the analogous 2-Chloro-3-(trifluoromethyl)pyridine, consider solvents such as ethyl acetate, n-butanol, isopropanol, or mixtures thereof.[4]
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Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of the impurity with the desired product.
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Solution: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. This promotes the formation of purer crystals.
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Insufficient Solvent Volume: Using too little solvent may result in a supersaturated solution where both the product and impurity crystallize out.
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Solution: Use a sufficient volume of solvent to ensure that the impurities remain dissolved even after the desired product has crystallized upon cooling.
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| Solvent | Solubility of 2-Chloro-3-(trifluoromethyl)pyridine (analogue) at 273.15 K (mole fraction) | Solubility of 2-Chloro-3-(trifluoromethyl)pyridine (analogue) at 303.15 K (mole fraction) |
| Ethyl acetate | 0.3951 | 0.8227 |
| n-Butanol | 0.1449 | 0.5002 |
| 2-Propanol | 0.1678 | Not specified |
Table 1: Solubility data for 2-Chloro-3-(trifluoromethyl)pyridine in various solvents, which can be used as a starting point for solvent screening for this compound purification.[4]
Column Chromatography
Problem: I am getting poor separation of isomers on my silica gel column.
Possible Causes & Solutions:
-
Incorrect Eluent System: The polarity of the eluent may be too high or too low, resulting in poor resolution.
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Solution: Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify an eluent system that provides good separation between the desired product and the isomeric impurity.
-
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Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
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Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
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-
Flow Rate is Too High: A fast flow rate reduces the interaction time of the compounds with the stationary phase, leading to decreased resolution.
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Solution: Optimize the flow rate to allow for proper equilibration and separation.
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Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
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Sample Preparation: Prepare a dilute solution of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
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GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
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Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
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Mass Range: Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas.
| Compound | Expected Molecular Weight |
| This compound | 182.53 g/mol |
| 2-Chloro-5-(trifluoromethyl)pyrazine | 182.53 g/mol |
| 2-Chloro-6-(trifluoromethyl)pyrazine | 182.53 g/mol |
Table 2: Molecular weights of potential isomers. Note that isomers will have the same molecular weight but different fragmentation patterns and retention times.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the predetermined solvent system (from TLC analysis), starting with a less polar mixture and gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure desired product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for ineffective purification of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps |
| SYN-001 | Low or No Product Yield | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product.[1] 4. Inactive or insufficient catalyst. | 1. Extend reaction time and monitor progress using TLC or GC-MS.[1] 2. Systematically optimize the reaction temperature. 3. Use milder reaction and workup conditions; avoid strong acids or bases if the product is sensitive.[1] 4. Ensure the catalyst is fresh and used in the correct stoichiometric amount. |
| SYN-002 | Formation of Multiple Byproducts | 1. Side reactions due to reactive intermediates.[1] 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too high, promoting undesired pathways. | 1. Adjust reaction conditions (e.g., temperature, solvent) to improve selectivity.[1] 2. Carefully control the addition rate and stoichiometry of reactants. 3. Lower the reaction temperature and monitor for improved product purity. |
| SYN-003 | Difficulty in Product Purification | 1. Presence of closely related isomers. 2. Formation of polar impurities.[1] 3. Oily product that is difficult to crystallize. | 1. Utilize high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to remove polar impurities.[1] 3. Attempt co-distillation with a high-boiling solvent or try different crystallization solvents. |
| SYN-004 | Inconsistent Reaction Outcomes | 1. Variability in reagent quality. 2. Presence of moisture or air in the reaction. 3. Inconsistent heating or stirring. | 1. Use high-purity, anhydrous reagents and solvents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure uniform heating and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare pyrazine derivatives?
A1: The most classical method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which forms a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[1] Other methods include the dehydrogenative coupling of β-amino alcohols and reactions involving α-halo ketones or α-azido ketones.[1]
Q2: How can I improve the yield of my pyrazine synthesis?
A2: Low yields can be addressed by several strategies.[1] Extending the reaction time or increasing the temperature may drive the reaction to completion.[1] It is also crucial to screen different solvents and bases to find the optimal conditions for your specific substrate.[1] Minimizing side reactions by adjusting reaction parameters and preventing product degradation with milder workup conditions are also key.[1]
Q3: What are some of the challenges associated with introducing a trifluoromethyl group onto a pyrazine ring?
A3: Introducing a trifluoromethyl group can be challenging. Direct trifluoromethylation reactions often require specialized reagents and catalysts. A common strategy for related heterocyclic compounds is the halogen exchange reaction (e.g., from a trichloromethyl group) using a fluoride source, which can present its own challenges in terms of harsh conditions and reagent handling.
Q4: Are there any specific safety precautions to consider during the synthesis of this compound?
A4: Yes. Many reagents used in heterocyclic synthesis can be toxic, corrosive, or moisture-sensitive. For instance, chlorinating agents like phosphorus oxychloride are hazardous and require careful handling in a well-ventilated fume hood. Reactions should be conducted with appropriate personal protective equipment (PPE), and a thorough risk assessment should be performed before starting any experiment.
Experimental Protocols
General Protocol for the Synthesis of Pyrazine Derivatives
This generalized protocol is for the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine and should be adapted for the specific synthesis of this compound.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl precursor in an appropriate solvent (e.g., ethanol, acetic acid).
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Reagent Addition: Slowly add the 1,2-diamine to the stirred solution. A catalytic amount of acid or base may be required depending on the specific reaction.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary but may involve extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
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Purification: The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure.[1]
Visualizations
Caption: A decision-making workflow for troubleshooting low product yield.
Caption: A simplified diagram of a common pyrazine synthesis pathway.
References
Technical Support Center: Purifying 2-Chloro-3-(trifluoromethyl)pyrazine
Welcome to the technical support center for the purification of 2-Chloro-3-(trifluoromethyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include regioisomers formed during synthesis (e.g., 2-Chloro-5-(trifluoromethyl)pyrazine or 2-Chloro-6-(trifluoromethyl)pyrazine), starting materials, and byproducts from side reactions. Depending on the synthetic route, imidazole derivatives can also be present.[1]
Q2: What is the recommended first step for purifying crude this compound?
A2: A simple filtration or a wash with a non-polar solvent like hexane can be a good initial step to remove less polar impurities. For more comprehensive purification, column chromatography is often the preferred first major purification step.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your compound from impurities. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of spots on the TLC plate.
Q4: My compound is not crystallizing from the chosen solvent. What should I do?
A4: If crystallization does not occur, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, you can add a seed crystal of pure compound if available. If these methods fail, it may be necessary to re-purify the material by column chromatography to remove impurities that may be inhibiting crystallization, or to screen a wider range of solvents.
Q5: Can I use distillation to purify this compound?
A5: With a boiling point of approximately 163.4°C at atmospheric pressure, distillation is a potential purification method.[2] Vacuum distillation is recommended to lower the boiling point and prevent potential thermal degradation. This method is most effective for separating compounds with significantly different boiling points.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | The compound is highly polar and is retained on the silica gel. | Use a more polar eluent or a gradient elution. Consider switching to a different stationary phase like alumina. |
| The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. | |
| Inappropriate solvent system. | Perform a systematic solvent screen using TLC to find an optimal solvent system that provides good separation with a retention factor (Rf) between 0.2 and 0.4. | |
| Co-elution of impurities | Impurities have similar polarity to the desired compound. | Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity. |
| Isomeric impurities are present. | High-Performance Liquid Chromatography (HPLC) may provide better resolution for separating isomers. | |
| Product oils out during recrystallization | Presence of impurities inhibiting crystal lattice formation. | Further purify the crude material by column chromatography to remove impurities. |
| The chosen solvent is not appropriate. | Screen a variety of solvents with different polarities. Techniques like slow evaporation or vapor diffusion can be employed. | |
| The compound has a low melting point. | If the compound is an oil at room temperature, consider forming a salt or co-crystal to induce crystallization. | |
| Product degradation during purification | Sensitivity to acidic or basic conditions. | Use a neutral stationary phase for chromatography (e.g., deactivated silica gel). Avoid strongly acidic or basic conditions during workup and purification steps. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A common starting gradient is 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables present illustrative data on the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography | 85 | >98 | 75 |
| Recrystallization | 90 | >99 | 85 |
| Distillation | 80 | 95 | 60 |
Table 2: Illustrative TLC Data for Column Chromatography Fractions
| Fraction Number | Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 |
| 1-5 | 98:2 | - | 0.8 | - |
| 6-10 | 95:5 | 0.4 | 0.7 | - |
| 11-15 | 95:5 | 0.4 | - | 0.2 |
| 16-20 | 90:10 | - | - | 0.3 |
Visualizations
References
Technical Support Center: 2-Chloro-3-(trifluoromethyl)pyrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Chloro-3-(trifluoromethyl)pyrazine. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for functionalizing this compound?
A1: Due to the electron-deficient nature of the pyrazine ring, which is further activated by the electron-withdrawing trifluoromethyl group, this compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. It is also a viable, albeit sometimes challenging, coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Q2: Why is my cross-coupling reaction with this compound showing low to no yield?
A2: Low yields with chloro-heterocyclic compounds in cross-coupling reactions are common. The primary reason is the strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle difficult. Success often requires carefully optimized conditions, including the use of highly active catalyst systems (specialized palladium catalysts and bulky, electron-rich phosphine ligands), appropriate bases, and suitable solvents.
Q3: What are the most common side reactions to be aware of?
A3: In Suzuki-Miyaura couplings, common side reactions include protodeboronation of the boronic acid and homocoupling of the boronic acid. For Buchwald-Hartwig aminations, hydrodehalogenation of the aryl chloride can be a significant side product. In SNAr reactions, if the nucleophile or product is sensitive to the reaction conditions, degradation can occur. Hydrolysis of the chloro group to a hydroxyl group can also occur as a side reaction if water is present, especially under basic conditions at elevated temperatures.
Q4: Can the trifluoromethyl group react or be hydrolyzed under typical reaction conditions?
A4: The trifluoromethyl group is generally stable under most cross-coupling and SNAr conditions. However, under very harsh basic or acidic conditions, particularly at high temperatures, hydrolysis of the trifluoromethyl group can occur, though this is not a common issue under standard protocols.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | Switch to a more active catalyst system. For challenging chloro-heterocycles, Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional phosphine ligands like PPh₃. Consider using a pre-formed palladium G3 or G4 precatalyst. Increase catalyst loading to 2-5 mol%. |
| Ineffective Base | The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in these couplings. The solubility of the base can also be a factor, so screening different bases is recommended. |
| Insufficient Reaction Temperature | Higher temperatures may be required to overcome the activation energy for the oxidative addition of the C-Cl bond. Temperatures in the range of 80-120 °C are common. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Oxygen Contamination | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid. |
Problem: Significant Side Product Formation
| Side Product | Troubleshooting Steps |
| Protodeboronation (Ar-H) | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable. A less nucleophilic or weaker base might also mitigate this issue. |
| Homocoupling (Ar-Ar) | Ensure the reaction is thoroughly degassed. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst. |
The following table summarizes typical yields for Suzuki-Miyaura reactions of various chloro-heterocycles, providing a reference for expected outcomes.
| Heteroaryl Chloride | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 78 |
| 2-Chloro-3-aminopyridine | 4-Fluorophenylboronic acid | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 100 | ~70 |
Buchwald-Hartwig Amination
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The pyrazine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky ligands (e.g., tBuXPhos, RuPhos) that can sterically hinder this coordination. |
| Suboptimal Ligand/Catalyst | Use a palladium precatalyst (e.g., tBuXPhos Pd G3) for reliable generation of the active catalytic species. Pd(OAc)₂ can be unreliable. |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures. |
| Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents (e.g., toluene, dioxane). Ensure the amine and other reagents are pure and dry. |
Problem: Hydrodehalogenation Side Product
| Issue | Troubleshooting Steps |
| Formation of Pd-H Species | This can lead to the reduction of the C-Cl bond. Ensure the reaction is free of water and other protic sources. Careful selection of the base and solvent can minimize this side reaction. Running the reaction at a lower temperature may also help. |
| Heteroaryl Chloride | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | ~95 |
| 3-Bromopyridine | Aniline | tBuXPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 88 |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | ~80 |
Nucleophilic Aromatic Substitution (SNAr)
Problem: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Poor Nucleophile | The nucleophilicity of the reacting amine or other nucleophile is crucial. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions. |
| Insufficient Temperature | SNAr reactions often require heating. Temperatures from room temperature to over 100 °C can be necessary depending on the nucleophile's reactivity. |
| Solvent Effects | Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solvate the intermediate Meisenheimer complex. In some cases, using the amine nucleophile as the solvent can be effective. |
| Base Incompatibility | An external base (e.g., K₂CO₃, Et₃N) is often required to neutralize the HCl generated. Ensure the base is strong enough but does not react with your substrate or product. |
Problem: Product Degradation or Side Reactions
| Issue | Troubleshooting Steps |
| Harsh Conditions | If the product is unstable at high temperatures, try running the reaction at a lower temperature for a longer time. |
| Hydrolysis | If water is present, hydrolysis of the chloro group can compete with the desired substitution. Use anhydrous solvents and reagents. |
| Heteroaryl Chloride | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloropyrazine | Morpholine | - | Water | 100 | 90 | | 2-Chloropyrimidine | Aniline | K₂CO₃ | DMF | 120 | 85 | | 2,4-Dichloropyrimidine | Diethylamine | Et₃N | CH₂Cl₂ | RT | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the amine nucleophile (1.5-3.0 equiv.), and a base if required (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, DMSO, or use the amine as the solvent).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Caption: Simplified mechanism for the SNAr reaction.
Technical Support Center: Catalyst Deactivation in Pyrazine Trifluoromethylation
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in pyrazine trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my pyrazine trifluoromethylation reaction?
A1: Common indicators of catalyst deactivation include:
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Reduced Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs.
-
Low or Inconsistent Yields: The desired trifluoromethylated pyrazine is obtained in lower than expected amounts, or the yield varies significantly between batches.
-
Formation of Byproducts: An increase in the formation of unexpected side products is observed, often arising from competing reaction pathways that become more favorable as the desired catalytic cycle is inhibited.[1]
-
Incomplete Conversion: A significant amount of the starting pyrazine material remains unreacted even after extended reaction times.
-
Changes in Reaction Mixture Appearance: Precipitation of the catalyst (e.g., formation of palladium black) or a noticeable color change that deviates from a typical reaction profile can indicate catalyst decomposition.
Q2: What are the main types of catalysts used for pyrazine trifluoromethylation, and what are their general vulnerabilities?
A2: The primary catalyst types are palladium, copper, and photoredox catalysts, each with specific sensitivities:
-
Palladium Catalysts: Often used in cross-coupling reactions. They are susceptible to poisoning by impurities, ligand degradation, and formation of inactive palladium species (e.g., Pd(0) aggregation).[2][3] The electron-deficient nature of the pyrazine ring can also present challenges.
-
Copper Catalysts: Frequently employed for trifluoromethylation of N-heterocycles. Deactivation can occur through the formation of stable, inactive copper complexes, or poisoning by certain functional groups on the substrate or impurities.[4][5] Side reactions like protodeborylation can also compete with the desired reaction.[5]
-
Photoredox Catalysts: Utilize visible light to generate trifluoromethyl radicals. Catalyst instability can arise from decomposition under prolonged light exposure or interaction with reactive radical species in the reaction mixture.[6][7]
Q3: What is Catalyst Turnover Number (TON) and Turnover Frequency (TOF), and why are they important in the context of catalyst deactivation?
A3: TON and TOF are key metrics for catalyst performance and stability:
-
Turnover Number (TON): Represents the total number of substrate molecules that one molecule of the catalyst can convert into product before becoming inactive. A higher TON indicates a more stable and efficient catalyst.
-
Turnover Frequency (TOF): Is the measure of catalyst activity, defined as the number of turnovers per unit of time (e.g., per hour). A drop in TOF during the reaction is a direct indication of catalyst deactivation.
Monitoring these metrics can help quantify the stability of your catalytic system and the impact of any optimization efforts.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Pyrazine Trifluoromethylation
If you are experiencing low yields in your palladium-catalyzed reaction, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Yield (Palladium Catalyst)
Caption: Troubleshooting workflow for low yield in Pd-catalyzed reactions.
Potential Causes and Solutions
| Potential Cause | Observation | Recommended Solution |
| Ligand Degradation | Inconsistent results, formation of byproducts. | Screen different, more robust phosphine ligands. Consider ligands known for high stability, such as biaryl phosphines.[8] Lowering the reaction temperature may also reduce the rate of degradation. |
| Palladium Agglomeration | Formation of a black precipitate (Palladium black). | Ensure a strictly inert atmosphere (glovebox or Schlenk line technique). Increase the ligand-to-palladium ratio to better stabilize the catalytic species. |
| Catalyst Poisoning | Reaction fails to initiate or stalls prematurely. | Purify all starting materials, including the pyrazine substrate and solvent. Trace impurities (e.g., sulfur compounds, water) can act as poisons. |
| Incorrect Palladium Oxidation State | The active Pd(0) catalyst is not efficiently generated or is oxidized to inactive Pd(II). | Ensure proper activation of the precatalyst. If starting with a Pd(II) source, ensure the reducing agent is effective. |
Issue 2: Reaction Stalls in Copper-Catalyzed Pyrazine Trifluoromethylation
For copper-catalyzed systems, a stalling reaction can often be traced back to issues with the catalyst's immediate environment.
Potential Deactivation Pathways for Copper Catalysts
Caption: Potential deactivation pathways for copper catalysts.
Potential Causes and Solutions
| Potential Cause | Observation | Recommended Solution |
| Inhibition by Pyrazine Substrate/Product | Reaction slows down as substrate is consumed. | The nitrogen atoms in the pyrazine ring can coordinate strongly to the copper center, forming an inactive complex. Try using a coordinating solvent or additive that can compete with pyrazine binding but still allow for catalysis. |
| Side Reactions | Formation of significant amounts of non-trifluoromethylated byproducts. | If using boronic acids, protodeborylation can be a major side reaction.[5] Consider using alternative boron reagents like pinacol esters to minimize this pathway.[5] |
| Incorrect Copper Oxidation State | The reaction requires a specific copper oxidation state (e.g., Cu(I)) that is not being maintained. | Add a mild reducing or oxidizing agent to the reaction mixture to help maintain the active catalytic species. Ensure the reaction is run under an inert atmosphere to prevent unwanted oxidation. |
Issue 3: Inconsistent Results with Photoredox Catalysis
Photoredox catalysis can be sensitive to various experimental parameters, leading to reproducibility issues.
Troubleshooting Workflow for Photoredox Reactions
Caption: Troubleshooting workflow for inconsistent photoredox reactions.
Potential Causes and Solutions
| Potential Cause | Observation | Recommended Solution |
| Catalyst Photobleaching | Color of the reaction mixture fades over time, and the reaction stops. | Use a more photostable catalyst. If possible, reduce the light intensity or shorten the reaction time. Ensure the reaction is shielded from ambient light before initiation. |
| Oxygen Quenching | Reaction is sluggish or does not proceed to completion. | Oxygen is a known quencher of excited-state photocatalysts and can react with radical intermediates. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas. |
| Incorrect Wavelength or Intensity | Low conversion rates. | Ensure your light source emits at a wavelength that is strongly absorbed by the photocatalyst. The distance of the light source from the reaction vessel should be consistent between runs. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Pyrazine Trifluoromethylation
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyrazine halide (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a biaryl phosphine, 4-10 mol%).
-
Reagent Addition: Add a trifluoromethyl source (e.g., TMSCF₃, 1.5-2.0 equiv.) and a fluoride source (e.g., CsF or KF, 2.0-3.0 equiv.).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF, dioxane). Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate can then be subjected to standard aqueous workup and purification by column chromatography.
Protocol for Catalyst Regeneration (Illustrative)
In some cases, deactivated supported catalysts can be regenerated. This is a general example for a supported palladium catalyst.
-
Catalyst Recovery: After the reaction, recover the supported catalyst (e.g., Pd on carbon) by filtration.
-
Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling point organic solvent (e.g., acetone or ethanol) to remove adsorbed organic species.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Calcination/Reduction (if applicable): For deactivation by coking, a controlled calcination in air followed by a reduction step under a hydrogen atmosphere may restore activity. Note: This should be performed with caution and is highly dependent on the nature of the catalyst and support. It's crucial to consult literature for specific procedures related to your catalyst system.
This technical support center provides a starting point for addressing common issues in pyrazine trifluoromethylation. Successful troubleshooting often requires a systematic approach to isolate and identify the root cause of the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and applications of cyclometalated Pt(ii) complexes in photoredox catalytic trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Pyrazine Functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the role of solvents in the regioselective functionalization of pyrazines.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions encountered during the synthesis and functionalization of pyrazine derivatives.
Frequently Asked Questions
Q1: Why is solvent choice so critical for the regioselectivity of pyrazine functionalization?
A1: Solvents play a crucial role in determining the outcome of chemical reactions involving pyrazines.[1] They can influence the reaction mechanism, stabilize transition states, and solvate intermediates, all of which can affect the regioselectivity.[1] Key solvent properties to consider are:
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Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates or transition states that may favor one reaction pathway over another.
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Proticity: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nitrogen atoms of the pyrazine ring, altering their electron density and directing incoming reagents to specific positions.[1]
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Coordinating Ability: Solvents like THF or MeCN can coordinate with metal catalysts or organometallic reagents, influencing their reactivity and steric environment, which in turn affects regioselectivity.[2]
Q2: I am observing a mixture of regioisomers in my Minisci-type reaction with pyrazine. How can I improve the selectivity?
A2: Achieving high regioselectivity in Minisci reactions on pyrazines can be challenging, often yielding a mix of isomers.[3] Here are some strategies to improve selectivity:
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pH Control: Minisci reactions require acidic conditions to protonate the pyrazine ring, which activates it towards radical attack.[3] Adjusting the acidity can favor reaction at the α-position (C2/C6).[4]
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Solvent Tuning: The choice of solvent can significantly impact the ratio of regioisomers. It is recommended to screen a range of solvents with varying polarities.[1][4]
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Bulky Reagents: Using sterically hindered radical precursors can favor addition to the less sterically hindered positions on the pyrazine ring.
Q3: My deprotonative metalation of a substituted pyrazine is not regioselective. What factors should I consider?
A3: The regioselectivity of deprotonative metalation is highly dependent on the base, solvent, and any directing groups on the pyrazine ring.
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Choice of Base: Hindered lithium dialkylamides like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) are often used.[5] The choice between magnesium or zinc-based reagents can also lead to a complete switch in regioselectivity.[6][7]
-
Solvent: The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), which can influence the aggregation state and reactivity of the organometallic base.
-
Temperature: Low temperatures (e.g., -75 °C) are often crucial for maintaining the kinetic regioselectivity of the deprotonation.
Q4: In my palladium-catalyzed cross-coupling of a dihalopyrazine, I am getting a mixture of products. How can I favor substitution at a specific position?
A4: Regioselectivity in cross-coupling reactions of dihalopyrazines is influenced by a combination of electronic and steric factors, which can be modulated by the reaction conditions.
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Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst are critical. Bulky ligands can direct the coupling to the less sterically hindered position.
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Solvent Effects: The solvent can have a profound effect. For instance, in the coupling of 2,4-dichloropyridine, acetonitrile (MeCN) was found to be crucial for high C2-selectivity, whereas THF resulted in an unselective reaction.[2]
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Base and Temperature: The choice of base and reaction temperature should be carefully optimized, as they can influence the rate of oxidative addition at different C-X bonds.[8]
Troubleshooting Common Issues
| Problem | Possible Causes | Solutions |
| Low or No Yield | Incomplete reaction; Suboptimal reaction conditions; Impure starting materials. | Extend reaction time or increase temperature; Screen different solvents, bases, and catalysts; Verify the purity of starting materials.[8] |
| Formation of Side Products | Unwanted side reactions consuming starting materials. | Identify potential side reactions and adjust conditions to minimize them; Use milder reagents if the product is sensitive to degradation. |
| Difficulty Separating Regioisomers | Similar polarities of the isomeric products. | Optimize flash chromatography conditions (e.g., use a stationary phase with a higher surface area, employ a shallow gradient elution); Consider semi-preparative HPLC or SFC for challenging separations. |
| Catalyst Inhibition in Cross-Coupling | Coordination of pyrazine nitrogen atoms to the palladium center. | Use ligands that are less prone to displacement; Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective alternatives, potentially requiring higher temperatures.[8] |
Data Presentation
The following tables summarize the impact of solvent on the regioselectivity of pyrazine functionalization based on representative examples from the literature.
Table 1: Solvent Effect on the Regioselectivity of a Minisci-Type Reaction
Reaction: Isopropylation of 4-cyanopyridine (as a model for electron-deficient N-heterocycles like pyrazine).
| Entry | Solvent | C2:C3 Isomer Ratio | Total Yield (%) |
| 1 | Acetonitrile | 1.8 : 1 | 75 |
| 2 | DMSO | 1.2 : 1 | 68 |
| 3 | Water (pH 7) | 1 : 1.5 | 55 |
| 4 | Water (pH 1) | >20 : 1 | 82 |
Data is representative and adapted from studies on pyridines to illustrate the principles applicable to pyrazines.[4]
Table 2: Influence of Solvent and Base on the Regioselectivity of Deprotonative Metalation of 6-Chloroimidazo[1,2-a]pyrazine
| Entry | Reagent | Solvent | Temperature (°C) | Major Product (Position of Functionalization) | Yield (%) |
| 1 | TMPMgCl·LiCl | THF | -40 | C3 | 72 |
| 2 | TMP₂Zn·2MgCl₂·2LiCl | THF | -20 | C5 | 85 |
This table demonstrates a complete switch in regioselectivity based on the choice of the metalating agent in THF.[6][7]
Experimental Protocols
Protocol 1: General Procedure for a Minisci-Type Alkylation
This protocol is a general guideline for the radical functionalization of pyrazine.
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the pyrazine substrate (1.0 equiv), the carboxylic acid radical precursor (2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).
-
Solvent Addition: Add the desired solvent or solvent mixture (e.g., a biphasic mixture of dichloroethane and water).[9] The volume should be sufficient to dissolve or suspend the reactants.
-
Acidification: If necessary, acidify the aqueous phase with an acid like sulfuric acid to ensure protonation of the pyrazine.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Deprotonative Metalation and Electrophilic Quench
This protocol describes a typical procedure for the regioselective functionalization of a pyrazine via deprotonation.
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), prepare a solution of the hindered base (e.g., LiTMP) in anhydrous THF.
-
Deprotonation: Cool the base solution to -75 °C in a dry ice/acetone bath. Add a solution of the pyrazine substrate in anhydrous THF dropwise. Stir the mixture at -75 °C for the optimized time (typically 5-60 minutes).
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, iodine, etc.) in anhydrous THF to the reaction mixture at -75 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in pyrazine functionalization.
Diagram 2: General Workflow for Solvent Screening
References
- 1. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedure for the synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound in a question-and-answer format.
Question: After quenching the reaction with water, I've observed the formation of a persistent emulsion during the extraction with an organic solvent. How can I resolve this?
Answer: Emulsion formation is a common issue when quenching reactions involving pyridine or pyrazine derivatives. To break the emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break up the emulsion.[1]
-
Filtration through Celite: If the emulsion persists, you can filter the entire mixture through a pad of Celite. This can help to break up the fine droplets that cause the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.
Question: My final product has a low yield after purification. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors during the synthesis and work-up. Consider the following:
-
Incomplete Reaction: The initial chlorination reaction may not have gone to completion. Monitor the reaction by TLC or GC-MS to ensure all starting material is consumed before beginning the work-up.
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh acidic or basic conditions during the work-up. Ensure that any pH adjustments are done carefully and without excessive exposure to strong acids or bases.
-
Losses during Extraction: The product may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.
-
Suboptimal Purification: During column chromatography, the choice of eluent is critical. If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. Fine-tuning the solvent system is essential. For recrystallization, ensure the chosen solvent dissolves the compound well at high temperatures but poorly at low temperatures to maximize crystal formation.
Question: The purity of my final product is lower than expected, with unidentified impurities. How can I improve the purity?
Answer:
-
Thorough Washing: During the work-up, ensure the organic layer is washed sufficiently with water and brine to remove any water-soluble impurities and residual reagents.
-
Optimized Chromatography: If using column chromatography, consider using a shallower solvent gradient to achieve better separation of closely eluting impurities. Ensure the column is not overloaded with the crude product.
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one that provides high-purity crystals. Common solvent mixtures for pyrazine derivatives include hexane/ethyl acetate and hexane/acetone.[2]
-
Activated Carbon Treatment: If colored impurities are present, you can treat a solution of your crude product with activated charcoal to adsorb them, followed by filtration before the final purification step.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for the synthesis of this compound?
A1: A general work-up procedure involves quenching the reaction mixture, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, purifying the product. A detailed protocol is provided in the "Experimental Protocols" section.
Q2: What are the most common impurities in the synthesis of this compound?
A2: Common impurities can include unreacted starting material (e.g., 2-hydroxy-3-(trifluoromethyl)pyrazine), over-chlorinated pyrazine byproducts, and residual reagents from the chlorination step (e.g., phosphorus oxychloride byproducts).
Q3: Which drying agent is most suitable for drying the organic extract of this compound?
A3: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents. Sodium sulfate is less reactive and suitable for a broader range of compounds, while magnesium sulfate is faster and more efficient at removing water.[1]
Q4: What are the recommended purification techniques for this compound?
A4: The most common purification techniques are column chromatography on silica gel and recrystallization. The choice depends on the physical state of the product and the nature of the impurities.
Data Presentation
The following tables provide quantitative data for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine, a structurally similar compound, which can serve as a useful benchmark for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)pyridine N-oxide | [3] |
| Chlorinating Agent | Oxalyl chloride | [3] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | -30 to -20 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | ~91% | [3] |
| Purity | High (determined by liquid chromatography) | [3] |
Experimental Protocols
Detailed Work-up and Purification Protocol for this compound
This protocol is a representative procedure based on established methods for analogous compounds.
-
Quenching:
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water with stirring. This step should be performed in a fume hood as acidic gases may be evolved.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Water.
-
A saturated aqueous solution of sodium chloride (brine) to help remove dissolved water from the organic layer.[1]
-
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Stir the mixture for 15-30 minutes, then filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid, it can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).[2]
-
Mandatory Visualization
References
Validation & Comparative
Comparative Analysis of 2-Chloro-3-(trifluoromethyl)pyrazine and Its Isomers: A Guide for Researchers
An In-depth Review of the Physicochemical Properties, Synthesis, Reactivity, and Biological Significance of Chloro(trifluoromethyl)pyrazine Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomers of a parent compound is critical for optimizing synthesis, predicting reactivity, and discovering novel therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Chloro-3-(trifluoromethyl)pyrazine and its key isomers: 2-Chloro-5-(trifluoromethyl)pyrazine and 2-Chloro-6-(trifluoromethyl)pyrazine. This document outlines their physicochemical properties, synthesis methodologies, reactivity profiles, and known biological activities, supported by available experimental data.
Physicochemical Properties
The position of the chloro and trifluoromethyl substituents on the pyrazine ring significantly influences the physicochemical properties of these isomers. While experimental data for all isomers is not exhaustively available in the literature, a compilation of known properties is presented in Table 1. The molecular formula for all isomers is C₅H₂ClF₃N₂ with a molecular weight of approximately 182.53 g/mol .[1][2]
| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyrazine | 2-Chloro-6-(trifluoromethyl)pyrazine |
| CAS Number | 191340-90-6 | 799557-87-2 | 61655-69-4[2] |
| Molecular Weight ( g/mol ) | 182.53 | 182.53 | 182.53[2] |
| Boiling Point (°C) | Not available | 85 °C at 112 mmHg[1] | 141.2 °C (Predicted)[2] |
| Density (g/mL) | Not available | 1.478 at 25 °C | 1.504 (Predicted)[2] |
| Refractive Index (n20/D) | Not available | 1.448 | Not available |
| Physical Form | Not available | Liquid | Not available |
Table 1: Physicochemical Properties of this compound and its Isomers
Synthesis and Experimental Protocols
General Synthesis Workflow
A common approach to synthesizing substituted pyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[3] For the synthesis of the title compounds, a plausible route involves the preparation of a suitably substituted pyrazine ring followed by chlorination and trifluoromethylation, or the use of building blocks already containing these functional groups.
Caption: General workflow for the synthesis of chloro(trifluoromethyl)pyrazines.
Experimental Protocol: General Procedure for the Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines[4]
Materials:
-
1,2-Dicarbonyl compound (1 mmol)
-
1,2-Diamine (1 mmol)
-
Potassium tert-butoxide (catalytic amount)
-
Aqueous methanol
Procedure:
-
To a solution of the 1,2-dicarbonyl compound in aqueous methanol, add the 1,2-diamine.
-
Add a catalytic amount of potassium tert-butoxide to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the substituted pyrazine.
Note: This is a general procedure and the specific starting materials and reaction conditions will need to be adapted for the synthesis of the target chloro(trifluoromethyl)pyrazine isomers.
Reactivity Analysis
The reactivity of the chloro(trifluoromethyl)pyrazine isomers is dictated by the electron-withdrawing nature of both the pyrazine ring itself and the trifluoromethyl and chloro substituents. This generally makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).
The position of the substituents influences the reactivity of the chlorine atom. In this compound and 2-chloro-5-(trifluoromethyl)pyrazine, the chlorine atom is activated by the adjacent nitrogen atom and the trifluoromethyl group, making it a good leaving group in SₙAr reactions. The reactivity of the 2-chloro-6-(trifluoromethyl)pyrazine isomer would be similarly influenced. The pyrazine ring is generally resistant to electrophilic attack.
Caption: Nucleophilic aromatic substitution (SₙAr) on a chloro(trifluoromethyl)pyrazine.
Biological Activity
Substituted pyrazines are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[4][5] The specific biological activities of the chloro(trifluoromethyl)pyrazine isomers are not extensively documented in publicly available literature. However, their structural motifs are found in various biologically active molecules. For instance, 2-Chloro-5-(trifluoromethyl)pyridine, a related heterocyclic compound, is a key intermediate in the synthesis of some insecticides and herbicides.[6]
The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. The combination of a pyrazine core, a chloro substituent, and a trifluoromethyl group suggests that these isomers are promising candidates for screening in various biological assays.
Conclusion
This comparative guide provides a foundational understanding of this compound and its isomers for researchers in the chemical and pharmaceutical sciences. The presented data highlights the key physicochemical differences and outlines general synthetic and reactivity principles. The lack of comprehensive experimental data for all isomers underscores the need for further research to fully characterize these compounds and explore their potential applications. Future studies should focus on developing detailed and optimized synthetic protocols, conducting thorough spectroscopic analysis, and performing systematic biological evaluations to unlock the full potential of this class of substituted pyrazines.
References
- 1. 2-Chloro-5-(trifluoroMethyl)pyrazine CAS#: 799557-87-2 [m.chemicalbook.com]
- 2. 2-Chloro-6-(trifluoroMethyl)pyrazine CAS#: 61655-69-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
Differentiating Trifluoromethylpyrazine Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of isomers is a critical step in chemical synthesis and drug development, where subtle structural variations can lead to significant differences in biological activity and toxicity. This guide provides a comparative analysis of spectroscopic techniques for the differentiation of trifluoromethylpyrazine isomers, namely 2-(trifluoromethyl)pyrazine, 5-(trifluoromethyl)pyrazine, and 6-(trifluoromethyl)pyrazine. By leveraging the distinct electronic environments of atomic nuclei and vibrational modes of chemical bonds, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer robust methods for unambiguous isomer identification.
Spectroscopic Analysis Workflow
The differentiation of trifluoromethylpyrazine isomers can be systematically achieved through a combination of NMR, IR, and MS techniques. The following workflow outlines the logical progression of analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shift (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
¹H NMR Spectroscopy
The proton NMR spectra of the trifluoromethylpyrazine isomers are expected to show distinct patterns in the aromatic region. The chemical shifts of the pyrazine ring protons are influenced by the position of the electron-withdrawing trifluoromethyl group.
| Isomer | Proton | Expected Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyrazine | H-3 | ~8.9 |
| H-5 | ~8.7 | |
| H-6 | ~8.7 | |
| 5-(Trifluoromethyl)pyrazine | H-2 | ~9.1 |
| H-3 | ~8.8 | |
| H-6 | ~8.8 | |
| 6-(Trifluoromethyl)pyrazine | H-2 | ~8.9 |
| H-3 | ~8.6 | |
| H-5 | ~8.9 |
Note: The expected chemical shifts are estimations based on data from related compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectra will also exhibit significant differences. The carbon atom directly attached to the trifluoromethyl group will show a characteristic quartet due to ¹J-coupling with the three fluorine atoms. The chemical shifts of the other ring carbons will also be affected by the substituent's position.
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Expected Coupling |
| 2-(Trifluoromethyl)pyrazine | C-2 | ~145 (q) | ¹J(C-F) ≈ 275 Hz |
| CF₃ | ~120 (q) | ¹J(C-F) ≈ 275 Hz | |
| 5-(Trifluoromethyl)pyrazine | C-5 | ~148 (q) | ¹J(C-F) ≈ 275 Hz |
| CF₃ | ~120 (q) | ¹J(C-F) ≈ 275 Hz | |
| 6-(Trifluoromethyl)pyrazine | C-6 | ~148 (q) | ¹J(C-F) ≈ 275 Hz |
| CF₃ | ~120 (q) | ¹J(C-F) ≈ 275 Hz |
Note: The expected chemical shifts and coupling constants are estimations.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorinated compounds. Each isomer will display a singlet for the CF₃ group, but the chemical shift will be unique to its position on the pyrazine ring, providing a clear method for differentiation.
| Isomer | Expected Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyrazine | ~ -65 to -70 |
| 5-(Trifluoromethyl)pyrazine | ~ -60 to -65 |
| 6-(Trifluoromethyl)pyrazine | ~ -60 to -65 |
Note: The expected chemical shifts are relative to a standard like CFCl₃ and can vary with the experimental setup.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the spectra of isomers can be similar, the "fingerprint region" (below 1500 cm⁻¹) often contains unique patterns of absorptions that can be used for identification. The position of the C-F stretching bands and the out-of-plane C-H bending vibrations of the pyrazine ring are expected to be the most informative.
| Isomer | Characteristic IR Absorptions (cm⁻¹) |
| 2-(Trifluoromethyl)pyrazine | C-F stretching: ~1100-1300; Aromatic C-H bending: ~700-900 |
| 5-(Trifluoromethyl)pyrazine | C-F stretching: ~1100-1300; Aromatic C-H bending: ~700-900 |
| 6-(Trifluoromethyl)pyrazine | C-F stretching: ~1100-1300; Aromatic C-H bending: ~700-900 |
Note: Specific peak positions within these ranges will differ for each isomer, allowing for their distinction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While all three isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ due to the varying stability of the resulting fragment ions. The loss of fragments such as HCN, CF₃, or F can lead to unique daughter ions for each isomer.
| Isomer | Expected Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |
| 2-(Trifluoromethyl)pyrazine | 148 | Loss of HCN, CF₃ |
| 5-(Trifluoromethyl)pyrazine | 148 | Loss of HCN, CF₃ |
| 6-(Trifluoromethyl)pyrazine | 148 | Loss of HCN, CF₃ |
Note: The relative intensities of the fragment ions will be the primary differentiating factor.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyrazine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
¹⁹F NMR Acquisition: Use a standard single-pulse experiment, often with proton decoupling. Typical parameters include a wide spectral width to encompass the expected chemical shift range and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the fragment ions for each isomer.
By employing this multi-technique spectroscopic approach, researchers can confidently and accurately differentiate between the various trifluoromethylpyrazine isomers, ensuring the integrity and purity of their compounds for further research and development.
A Comparative Guide to the Biological Activity of 2-Chloro-3-(trifluoromethyl)pyrazine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules. This guide provides a comparative overview of the biological activities of 2-chloro-3-(trifluoromethyl)pyrazine derivatives and structurally related compounds, with a focus on their anticancer and kinase inhibitory effects. The information presented herein is a synthesis of data from multiple studies to facilitate a broader understanding of the structure-activity relationships within this class of compounds.
Anticancer Activity of Trifluoromethyl-Containing Pyrazine and Related Derivatives
Derivatives of pyrazine bearing a trifluoromethyl group have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activities of several such compounds, providing a basis for comparison of their potency.
Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Containing Pyrazine and Related Derivatives
| Compound ID | Structure / Name | Cancer Cell Line | IC50 (µM) | Reference |
| RB7 | A 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivative | HT-29 (Colon) | 6.587 | [4] |
| HCT-116 (Colon) | 11.10 | [4] | ||
| 17l | A[1][2][3]triazolo[4,3-a]pyrazine derivative with a 5-(trifluoromethyl)-1H-pyrazole moiety | A549 (Lung) | 0.98 ± 0.08 | [5] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [5] | ||
| Hela (Cervical) | 1.28 ± 0.25 | [5] | ||
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma, Breast, Prostate | GI50 in the range of < 0.01–0.02 µM for some cell lines | [7] |
| AP24534 | 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | Ba/F3-BCR-ABLT315I | Low nM | [8] |
Kinase Inhibitory Activity
A significant mechanism of action for many pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of Trifluoromethyl-Containing Pyrazine and Related Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 17l | c-Met | 26.00 | [5] |
| VEGFR-2 | 2600 | [5] | |
| PF-04979064 | PI3Kα | 0.14 | [1] |
| mTOR | 0.42 | [1] | |
| A Triazole Aminopyrazine Derivative | PI3Kδ | ≤1 | [3] |
| AP24534 | BCR-ABL | Low nM | [8] |
| BCR-ABL (T315I mutant) | Low nM | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrazine-based kinase inhibitors and a general workflow for assessing anticancer activity.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: c-Met and VEGFR-2 Signaling Pathway Inhibition.
Caption: General Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Inhibitory Assay
Objective: To determine the inhibitory activity of this compound derivatives against specific protein kinases.
Materials:
-
Recombinant human kinase (e.g., PI3K, c-Met, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection, or radiolabeled [γ-32P]ATP for autoradiography)
-
384-well or 96-well assay plates
-
Plate reader (luminescence or scintillation counter)
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations in the kinase assay buffer. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This guide provides a foundational overview of the biological activities of this compound derivatives and related compounds. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Impact on Pyrazine Bioactivity: A Comparative Analysis
A deep dive into the structure-activity relationship (SAR) of trifluoromethylpyrazines reveals the profound influence of this fluorine-containing moiety on the biological performance of this heterocyclic scaffold. This guide provides an objective comparison of trifluoromethylpyrazine derivatives with their non-fluorinated counterparts and other relevant heterocyclic analogs, supported by experimental data, to illuminate the strategic advantage of trifluoromethylation in drug design and development.
The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate to enhanced potency and a more favorable pharmacokinetic profile.
Comparative Analysis of Anticancer Activity
The anticancer potential of trifluoromethyl-substituted heterocyclic compounds has been a significant area of research. A comparative analysis of pyrazine and other nitrogen-containing heterocyclic derivatives highlights the consistent contribution of the trifluoromethyl group to cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Activity of Trifluoromethylated Heterocycles
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 | [3] |
| Melanoma (A375) | 25.4 | [3] | ||
| Prostate (DU145) | 27.8 | [3] | ||
| Breast (MCF-7/WT) | >50 | [3] | ||
| Triazolo Pyrazines | 3-Trifluoromethyl-5,6-dihydro-[1][4][5]triazolo pyrazine derivative (RB7) | Colon (HT-29) | 6.587 | [4] |
| 3-Trifluoromethyl-5,6-dihydro-[1][4][5]triazolo pyrazine derivatives (general range) | Colon (HCT-116 & HT-29) | 6.587 - 11.10 | [4] | |
| Pyrimidines | Trifluoromethyl-substituted pyrimidine derivative (17v) | Non-small cell lung (H1975) | 2.27 | [6] |
| 5-Fluorouracil (Positive Control) | Non-small cell lung (H1975) | 9.37 | [6] |
Key Observations:
-
The trifluoromethyl group in thiazolo[4,5-d]pyrimidine derivative 3b demonstrated potent cytotoxic effects against melanoma and prostate cancer cell lines.[3]
-
Trifluoromethylated triazolo pyrazine derivatives exhibited significant anticancer activity against colon cancer cell lines, with IC50 values in the low micromolar range.[4]
-
A trifluoromethyl-substituted pyrimidine derivative, 17v , showed superior anti-proliferative activity on H1975 lung cancer cells compared to the established anticancer drug 5-Fluorouracil.[6] This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6]
Comparative Analysis of Antimicrobial Activity
The introduction of a trifluoromethyl group has also been shown to enhance the antimicrobial properties of heterocyclic compounds. The electron-withdrawing nature of the -CF3 group can influence the electronic distribution within the pyrazine ring system, potentially leading to improved interactions with microbial targets.
Quantitative Data: Antimicrobial Activity of Trifluoromethylated Pyrazoles
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | Bromo and trifluoromethyl substituted derivative (25) | S. aureus (MRSA) | 0.78 | [4] |
| S. epidermidis | 1.56 | [4] | ||
| E. faecium | 0.78 | [4] | ||
| Dichloro substituted derivative (18) | S. aureus (MRSA) | 0.78 - 1.56 | [4] | |
| B. subtilis | <1 | [4] | ||
| Trifluoromethyl-substituted derivative (13) | S. aureus (MRSA) | 3.12 | [4] | |
| Ciprofloxacin (Positive Control) | E. coli | 0.5 | [7] |
Key Observations:
-
In a series of N-(trifluoromethyl)phenyl substituted pyrazoles, the presence of a trifluoromethyl group, particularly in combination with other halogens, resulted in potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Compound 25 , featuring both bromo and trifluoromethyl substituents, was the most potent in its series, with MIC values as low as 0.78 µg/mL.[4]
-
Structure-activity relationship studies on these pyrazole derivatives indicated that increasing the lipophilicity through halogen substitution, including the trifluoromethyl group, generally led to an increase in antibacterial activity.[4]
The Role of Trifluoromethyl Group in Kinase Inhibition
Pyrazine-based scaffolds are frequently employed in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The trifluoromethyl group can further enhance these interactions and contribute to inhibitor potency and selectivity.
Key Observations:
-
In the development of Janus kinase (JAK) inhibitors, the trifluoromethyl group on a pyrazine-containing molecule was found to optimally occupy a tight van der Waals interaction space, leading to an induced fit and desired selectivity.[8]
-
For inhibitors of protein kinase C (PKC), hydrophobic interactions with the trifluoromethyl group on a pyrazine-2-carboxamide derivative contributed to its binding affinity.[8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., trifluoromethylpyrazine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Visualizing the SAR Logic and Experimental Workflow
To better understand the relationships and processes described, the following diagrams are provided.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the pyrazine scaffold consistently demonstrates a positive impact on biological activity across various therapeutic areas, including oncology and infectious diseases. The enhanced lipophilicity, metabolic stability, and binding interactions conferred by the -CF3 group often lead to superior potency compared to non-fluorinated analogs. The presented quantitative data and structure-activity relationship insights underscore the value of trifluoromethylpyrazines as a promising class of compounds for further drug discovery and development efforts. Researchers are encouraged to utilize the provided experimental protocols and comparative data to guide the rational design of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
In Silico Docking of Pyrazine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies involving pyrazine-based compounds against various therapeutic targets. By summarizing quantitative data and detailing experimental protocols from recent research, this document aims to facilitate the evaluation of pyrazine scaffolds in drug discovery and development.
Comparative Docking Performance of Pyrazine Derivatives
The following tables summarize the in silico docking performance of various pyrazine-based compounds against different protein targets. These studies highlight the potential of the pyrazine scaffold in designing potent inhibitors for a range of diseases.
Table 1: Pyrazine-Thiazolidinone Derivatives Targeting HIV-1 Reverse Transcriptase
This study explored N-(4-oxo-2 substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide derivatives as potential anti-HIV agents by docking them against four different crystal structures of the HIV-1 Reverse Transcriptase (RT) enzyme.[1][2] The results indicate that several molecules exhibit good dock scores and binding energies, suggesting their potential as HIV-1 RT inhibitors.[1][2]
| Compound | Target PDB ID | Dock Score | Binding Energy (kcal/mol) | Key Interactions |
| Molecule 13 | 1ZD1, 1RT2, 1FKP, 1FK9 | Not Specified | Good | Hydrogen bonds, hydrophobic interactions, pi-pi interactions |
| Molecule 14 | 1ZD1, 1RT2, 1FKP, 1FK9 | Not Specified | Good | Hydrogen bonds, hydrophobic interactions, pi-pi interactions |
Data synthesized from a comparative docking study of twenty-three derivatives. Molecules 13 and 14 were highlighted for their potential dual anti-HIV and anti-tubercular activity.[1]
Table 2: Pyrazine-Based Heterocycles as Antibacterial Agents
A series of novel pyrazine-based heterocycles were synthesized and evaluated for their antibacterial activity. In silico molecular docking studies were performed against a bacterial target (PDB: 4DUH) to understand the binding mechanism.[3]
| Compound | Target PDB ID | Binding Affinity (S, kcal/mol) | RMSD | Key Interactions |
| 5d | 4DUH | -7.4519 | 1.2498 | One hydrogen-donor and one π-hydrogen bond |
| 5c | 4DUH | Not specified in abstract | Not specified | Not specified |
Compound 5d, a pyrazine-pyridone derivative, displayed the highest binding affinity, reinforcing its potential as a promising antibacterial agent.[3]
Table 3: Pyrazine-Linked 2-Aminobenzamides as HDAC Inhibitors
This research focused on pyrazine-linked 2-aminobenzamides as inhibitors of Class I histone deacetylases (HDACs), which are significant targets in cancer therapy.[4][5] The compounds were docked into the binding pockets of HDAC1, HDAC2, and HDAC3.
| Compound | Target | IC50 (µM) | Key Interactions |
| 19f | HDAC1 | 0.13 | Chelation of Zn2+ ion, H-bonds with H140, H141, Y303, G149; π-π interactions with F150, F205; Salt bridge with D99. |
| HDAC2 | 0.28 | Chelation of Zn2+ ion, H-bonds with H145, H146, Y308, G154; π-π interactions with F155, F210; Salt bridge with D104. | |
| HDAC3 | 0.31 | Chelation of Zn2+ ion, H-bonds with H134, H135, Y298, G143; π-π interactions with F144, F200; Salt bridge with D93. |
Compound 19f demonstrated potent inhibitory activity against HDAC1, 2, and 3. The pyrazine group plays a crucial role by fitting into the acetyl-lysine tunnel and forming key interactions.[5]
Table 4: 3-(Pyrazin-2-yl)-1H-indazole Derivatives as PIM-1 Kinase Inhibitors
In this study, 3-(pyrazin-2-yl)-1H-indazole derivatives were investigated as potential inhibitors of PIM-1 kinase, a target in cancer.[6][7] Molecular docking and virtual screening were employed to identify promising compounds.
| Compound | Docking Score (XP Gscore) | Binding Affinity (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | Key Interacting Residues |
| 25 | -11.084 | -9.4 | Not specified | Glu121, Asp186, Glu171, Asp131 |
| ZINC73096248 | -7.256 | Not specified | -55.02 | Glu121 |
Compound 25 was identified as the most active molecule in the series, with its indazole NH group forming a hydrogen bond with Glu121.[6][7] The virtually screened compound ZINC73096248 showed the best binding free energy.[6]
Experimental Protocols for In Silico Docking
The methodologies employed in the cited studies provide a framework for conducting similar in silico analyses.
General Molecular Docking Protocol
A typical molecular docking workflow involves protein and ligand preparation, grid generation, the docking process itself, and subsequent analysis of the results.
Caption: A generalized workflow for in silico molecular docking studies.
Protocol for PIM-1 Kinase Inhibitor Docking[6][7]
-
Protein Preparation : The crystal structure of PIM-1 kinase (PDB ID: 2XJ1) was obtained from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Schrödinger software, which involved adding hydrogens, removing water molecules, and minimizing the structure.
-
Ligand Preparation : The 3D structures of the pyrazine derivatives were built and optimized.
-
Docking : Molecular docking was performed using the Glide module in Schrödinger. The binding site was defined by a grid generated around the co-crystallized ligand. Extra Precision (XP) mode was used for docking. A comparative study was also performed using AutoDock Vina.
-
Binding Free Energy Calculation : The binding free energies of the docked complexes were calculated using the Prime MM/GBSA module to provide a better estimation of binding affinity.[6]
Protocol for HDAC Inhibitor Docking[4]
-
Protein and Ligand Preparation : Crystal structures of HDAC1, HDAC2, and HDAC3 were used. Ligands (pyrazine-linked 2-aminobenzamides) were prepared for docking.
-
Docking Protocol Validation : The accuracy of the docking setup was confirmed by re-docking and cross-docking known ligands into the HDAC2 crystal structures, with low RMSD values indicating a reliable protocol.
-
Molecular Docking : The prepared compounds were docked into the active sites of HDAC1, HDAC2, and HDAC3.
-
Analysis : The resulting docking poses were visually analyzed to identify key interactions, such as chelation with the zinc ion and hydrogen bonds with specific amino acid residues.[4]
Signaling Pathway Context: PIM-1 Kinase in Cancer
PIM-1 kinase is a serine/threonine kinase involved in cell survival and proliferation. Its overexpression is associated with various cancers, making it a valuable drug target.[6][7] Pyrazine-based compounds that inhibit PIM-1 can interfere with these oncogenic signaling pathways.
Caption: PIM-1 kinase signaling pathway and the inhibitory action of pyrazine compounds.
This guide demonstrates the utility of in silico docking for evaluating and comparing pyrazine-based compounds as potential therapeutic agents. The provided data and protocols can serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
A Comparative Guide to 2-Chloro-3-(trifluoromethyl)pyrazine and Other Heterocyclic Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Chloro-3-(trifluoromethyl)pyrazine with other key heterocyclic building blocks used in medicinal chemistry. The performance of these molecules in common, indispensable synthetic transformations is evaluated, supported by experimental data from peer-reviewed literature. This document aims to assist researchers in making informed decisions when selecting appropriate scaffolds for the synthesis of novel therapeutic agents.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The strategic introduction of specific substituents, such as the trifluoromethyl (CF₃) group, can significantly enhance the pharmacological properties of a molecule. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity, making it a highly desirable moiety in drug design.[1][2][3]
This compound is a versatile building block that combines the benefits of a pyrazine core, a reactive chlorine atom for cross-coupling reactions, and the advantageous properties of a trifluoromethyl group. Pyrazine derivatives are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities.[4][5][6] This guide compares the synthetic utility of this compound with other important trifluoromethylated and chlorinated heterocyclic building blocks, focusing on key reactions pivotal to drug discovery: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
While direct comparative experimental data for this compound is limited in the current literature, this guide provides a thorough comparison based on data from structurally analogous compounds to offer valuable insights into its expected reactivity and performance.
Data Presentation: A Comparative Analysis of Reactivity
The following tables summarize quantitative data for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution reactions for this compound and comparable heterocyclic building blocks. The data has been compiled from various sources to provide a comparative overview of reaction conditions and yields.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Heterocyclic Building Block | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-90 | Inferred from[7][8] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 | [9] |
| 2,5-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 88 (disubstituted) | [10] |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu | Dioxane/H₂O | 100 | 24 | 94 (disubstituted) | [8] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | 89 | [11][12] |
Table 2: Buchwald-Hartwig Amination Reactions
| Heterocyclic Building Block | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~80-95 | Inferred from[4][13][14] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 78 | [15] |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / DPEphos | NaOtBu | Toluene | 100 | 16 | 92 | [16] |
| 4-Bromothiazole | Piperidine | Pd₂(dba)₃ / P1 | NaOTMS | THF | 50 | 3 | 95 | [17] |
| 5-Chloro-3-(4-chlorophenyl)-[1][2][18]triazolo[4,3-a]pyrazine | Phenethylamine | None (excess amine) | None | Neat | RT | 6 | 82 | [11] |
Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Heterocyclic Building Block | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Sodium methoxide | Methanol | Reflux | 6 | >90 | Inferred from[19] |
| 2-Anilino-4,6-dichloro-1,3,5-triazine | Sodium hydroxide | Dioxane/H₂O | 25 | - | (Rate constants measured) | [20] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Morpholine | Ethanol | Reflux | 24 | 12 | [16] |
| Octafluorotoluene | Phenothiazine | DMF | 60 | - | 96 | [14] |
| 2-(Chloromethyl)furan | Sodium cyanide | - | - | - | (tele-Substitution observed) | [21] |
Experimental Protocols
The following are detailed, generalized methodologies for the key reactions discussed. These protocols are based on established procedures for structurally similar heterocyclic compounds and can be adapted for this compound.
Suzuki-Miyaura Cross-Coupling Protocol
Objective: To synthesize 2-Aryl-3-(trifluoromethyl)pyrazines.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 2-Amino-3-(trifluoromethyl)pyrazines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) Protocol
Objective: To synthesize 2-Alkoxy- or 2-Aryloxy-3-(trifluoromethyl)pyrazines.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, phenol, 1.1-1.5 equivalents)
-
Base (if the nucleophile is not an alkoxide, e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Methanol for methoxide, DMF or DMSO for others)
Procedure:
-
Dissolve this compound in the appropriate solvent in a round-bottom flask.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathway Diagram
The c-Met signaling pathway is a critical pathway in cell proliferation, migration, and survival. Its aberrant activation is implicated in various cancers. Small molecule inhibitors targeting c-Met are of significant interest in oncology drug development. Many of these inhibitors feature heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. PubChemLite - 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 21. pubs.acs.org [pubs.acs.org]
Validation of 2-Chloro-3-(trifluoromethyl)pyrazine as a Pharmaceutical Intermediate: A Comparative Guide for the Synthesis of Sitagliptin
This guide provides a comprehensive validation of 2-Chloro-3-(trifluoromethyl)pyrazine as a critical intermediate in pharmaceutical synthesis. Its performance is objectively compared with alternative synthetic routes for the production of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction
This compound serves as a key starting material for the synthesis of the heterocyclic core of Sitagliptin, specifically 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. The efficiency, cost-effectiveness, and environmental impact of this route are critical considerations for pharmaceutical manufacturing. This guide evaluates this pathway against two major industrial alternatives: a first-generation asymmetric hydrogenation process and a second-generation biocatalytic approach.
Comparative Analysis of Synthetic Routes to Sitagliptin
The synthesis of Sitagliptin can be broadly categorized by the method used to create its chiral β-amino acid structure and the synthesis of its triazolopyrazine heterocyclic core. Here, we compare the route starting from this compound with the established industrial methods that focus on the chiral amine formation.
Data Presentation: Performance Metrics
The following table summarizes key quantitative data for the different synthetic routes to Sitagliptin and its core intermediates.
| Performance Metric | Route 1: Via this compound | Route 2: Asymmetric Hydrogenation[1][2] | Route 3: Enzymatic Transamination[3][4][5] |
| Key Intermediate | 3-(trifluoromethyl)-...-triazolo[4,3-a]pyrazine HCl | Enamine Intermediate | Pro-sitagliptin Ketone |
| Overall Yield (Intermediate) | ~54-55%[6] | Not directly comparable | Not directly comparable |
| Overall Yield (Sitagliptin) | Dependent on subsequent coupling steps | ~65%[1][2] | ~82-92%[2][4] |
| Enantiomeric Excess (ee) | Not applicable for intermediate synthesis | ~95-97% (before crystallization)[2] | >99.9%[7] |
| Key Catalyst | POCl₃ or Vilsmeier reagent for cyclization[6][8] | Rh(I)/tBu-JOSIPHOS[1][2] | Engineered Transaminase (ATA-117)[3][4] |
| Primary Advantage | Direct synthesis of the heterocyclic core | Well-established, robust industrial process | High stereoselectivity, green chemistry |
| Primary Disadvantage | Use of hazardous reagents (e.g., POCl₃)[6][8] | Use of expensive and toxic heavy metal catalyst[9][10] | Requires specialized enzyme development |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Synthesis of Sitagliptin Intermediate from this compound
This protocol describes a common method to synthesize the core heterocyclic intermediate of Sitagliptin.
Step 1: Synthesis of 2-Hydrazinyl-3-(trifluoromethyl)pyrazine
-
To a solution of this compound in an appropriate solvent (e.g., ethanol), add hydrazine hydrate.
-
The reaction mixture is stirred, typically at room temperature, until completion (monitored by TLC or HPLC).
-
The product is isolated by filtration or extraction to yield 2-hydrazinyl-3-(trifluoromethyl)pyrazine.
Step 2: Cyclization to form 3-(trifluoromethyl)-[11][12][13]triazolo[4,3-a]pyrazine
-
The hydrazinopyrazine intermediate is reacted with a suitable C1 source, such as an orthoformate, in the presence of an acid catalyst.
-
Alternatively, a multi-step procedure involving reaction with chloroacetyl chloride followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) can be employed.[8]
-
The reaction is heated to reflux for several hours.
-
Upon completion, the mixture is cooled, and the product is isolated and purified.
Step 3: Reduction to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[11][12][13]triazolo[4,3-a]pyrazine HCl
-
The aromatic triazolopyrazine is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a high-pressure reactor.[14]
-
The reaction is carried out in a solvent like ethanol under a hydrogen atmosphere.
-
After the reaction, the catalyst is filtered off, and the product is typically converted to its hydrochloride salt by adding an ethanol solution of hydrogen chloride, yielding the final intermediate.[6][14]
Route 2: Asymmetric Hydrogenation of an Enamine (Key Step)
-
The enamine intermediate of Sitagliptin is dissolved in a suitable solvent, such as methanol (MeOH), in a high-pressure reactor.
-
The chiral catalyst, typically a Rhodium complex like Rh(I)/tBu-JOSIPHOS, is added (as low as 0.15 mol %).[1]
-
The reactor is pressurized with hydrogen gas (e.g., 250 psig) and heated (e.g., 50°C).[2]
-
The reaction is monitored until completion (typically 16-18 hours).[1]
-
After hydrogenation, the crude Sitagliptin is purified to remove the catalyst and the undesired enantiomer, achieving an enantiomeric excess of >99%.
Route 3: Enzymatic Transamination (Key Step)
-
The pro-sitagliptin ketone is suspended in a buffered aqueous solution.
-
An engineered (R)-selective transaminase enzyme (e.g., ATA-117) and an amine donor (e.g., isopropylamine) are added.[3]
-
The reaction mixture is stirred at a controlled temperature and pH until the conversion to (R)-Sitagliptin is complete.
-
The product is extracted from the aqueous phase using an organic solvent.
-
This biocatalytic method achieves a high yield (>90%) and excellent enantiomeric purity (>99.9% ee).[4][5]
Mandatory Visualizations
Logical Relationship: Synthetic Routes to Sitagliptin
Caption: Comparison of synthetic strategies for Sitagliptin.
Signaling Pathway: Mechanism of Action of Sitagliptin
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][15] By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP.[13][15] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[13]
Caption: Mechanism of DPP-4 inhibition by Sitagliptin.
Conclusion
The validation of this compound as a pharmaceutical intermediate is strongly supported by its effective application in the synthesis of the Sitagliptin heterocyclic core. While this route provides a direct path to a key structural component, it must be evaluated against the highly optimized and greener alternatives developed for the chiral amine fragment. The asymmetric hydrogenation route is a robust, well-understood process, but relies on an expensive and toxic rhodium catalyst.[9][10] The enzymatic transamination route represents the state-of-the-art in green pharmaceutical manufacturing, offering superior enantioselectivity and reduced environmental waste.[1][2]
The choice of synthetic strategy will depend on a variety of factors, including manufacturing scale, cost of raw materials, access to specialized catalysts (both chemical and biological), and environmental regulations. This compound remains a valuable and validated intermediate, particularly for research and development and in scenarios where building the heterocyclic core from a readily available pyrazine starting material is advantageous.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112358484B - Preparation method of sitagliptin intermediate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 15. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
A Comparative Guide to the Reactivity of 2-Chloro-3-(trifluoromethyl)pyrazine and 2-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-3-(trifluoromethyl)pyrazine and 2-Chloro-5-(trifluoromethyl)pyridine. These two heterocyclic compounds are valuable building blocks in medicinal chemistry and agrochemical research, largely due to the influence of the trifluoromethyl group and the nitrogen atoms within their aromatic rings. Understanding their relative reactivity is crucial for designing efficient synthetic routes and developing novel molecules. This comparison focuses on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Theoretical Reactivity Comparison
The reactivity of these compounds is primarily governed by the electron-deficient nature of the pyridine and pyrazine rings, a characteristic that is significantly enhanced by the strongly electron-withdrawing trifluoromethyl (-CF3) group.
In Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction proceeds through a high-energy intermediate (a Meisenheimer complex), and the rate of reaction is largely dependent on the electrophilicity of the carbon atom bearing the chlorine and the stability of the intermediate.
-
This compound is predicted to be more reactive than 2-Chloro-5-(trifluoromethyl)pyridine. This is due to two main factors:
-
Ring System Electronics: The pyrazine ring, with its two nitrogen atoms in a 1,4-relationship, is inherently more electron-deficient than the pyridine ring.
-
Inductive and Resonance Effects: In the pyrazine derivative, the carbon atom attached to the chlorine is flanked by a nitrogen atom and a carbon atom bearing a trifluoromethyl group. Both the adjacent nitrogen and the trifluoromethyl group exert strong electron-withdrawing inductive effects, making the reaction site highly electrophilic. In the pyridine derivative, the trifluoromethyl group is para to the chlorine atom, which also strongly activates the ring towards nucleophilic attack, but the overall electron deficiency of the pyrazine ring system gives the this compound a higher intrinsic reactivity.
-
-
2-Chloro-5-(trifluoromethyl)pyridine is still a highly reactive substrate for SNAr due to the potent electron-withdrawing effect of the trifluoromethyl group. The trifluoromethyl group at the 5-position effectively withdraws electron density from the entire ring, including the 2-position where the chlorine is located, thus facilitating nucleophilic attack.
Quantitative Data Presentation
The following tables summarize typical experimental outcomes for amination (a common SNAr reaction) and Suzuki-Miyaura cross-coupling reactions for the two compounds. Note that direct comparative studies are scarce; therefore, data from reactions with similar nucleophiles and coupling partners are presented to provide a reasonable basis for comparison.
Table 1: Amination (Nucleophilic Aromatic Substitution)
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Trifluoromethylaniline | Dioxane | 100 | 12 | 75 | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Ammonia | N/A | High | N/A | Good | [2] |
Table 2: Suzuki-Miyaura Cross-Coupling
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine (analog) | Arylboronic acids | Pd(OAc)2/Ligand | K2CO3 | Toluene/H2O | 100 | 12 | Good | [3] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Arylboronic acids | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 16 | 51-98 | [4] |
Experimental Protocols
The following are representative experimental protocols for conducting comparative reactivity studies.
Protocol 1: Comparative Amination via SNAr
This protocol describes a parallel experiment to compare the rate of amination of the two substrates with benzylamine.
Materials:
-
This compound
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Benzylamine
-
Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
TLC plates and GC-MS for reaction monitoring
Procedure:
-
Set up two identical reaction flasks under an inert atmosphere (e.g., Nitrogen or Argon).
-
To each flask, add the respective chloro-heterocycle (1.0 mmol, 1.0 equiv.), benzylamine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
To each flask, add 5 mL of anhydrous DMF via syringe.
-
Stir both reaction mixtures at 80 °C.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by TLC and/or GC-MS to determine the rate of consumption of the starting material.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products by flash column chromatography.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines a parallel synthesis to compare the efficiency of the Suzuki-Miyaura coupling of the two substrates with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
2-Chloro-5-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
Set up two identical reaction flasks under an inert atmosphere.
-
To each flask, add the respective chloro-heterocycle (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl2 (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
To each flask, add a mixture of 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat both reaction mixtures to 100 °C with vigorous stirring.
-
Monitor the reactions for completion by TLC or GC-MS.
-
After completion, cool the mixtures, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude products by flash column chromatography.
Reaction Mechanisms
The following diagrams illustrate the generally accepted mechanisms for SNAr and Suzuki-Miyaura cross-coupling reactions.
Conclusion
References
A Comparative Guide to the Quantification of Pyrazine Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazine and its isomers, pyrimidine and pyridazine, focusing on their quantification using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visualizations to facilitate accurate and reproducible quantification in a laboratory setting.
Introduction to Pyrazine Isomers and qNMR
Pyrazine, pyrimidine, and pyridazine are isomeric heterocyclic aromatic compounds with the molecular formula C₄H₄N₂. They differ in the positions of the two nitrogen atoms within the six-membered ring, which significantly influences their chemical and physical properties, including their NMR spectra. Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute or relative amounts of substances in a sample. In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal, enabling precise quantification without the need for identical calibration standards for each analyte.
¹H NMR Spectral Data for Pyrazine Isomers
The chemical shifts of the protons in pyrazine, pyrimidine, and pyridazine are distinct due to the different electronic environments created by the varying positions of the nitrogen atoms. These differences in chemical shifts allow for the identification and quantification of each isomer in a mixture.
| Isomer | Structure | Proton Environments | ¹H Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Pyrazine | 1,4-diazine | H-2, H-3, H-5, H-6 | ~8.59 | Singlet |
| Pyrimidine | 1,3-diazine | H-2 | ~9.26 | Singlet |
| H-4, H-6 | ~8.78 | Doublet | ||
| H-5 | ~7.36 | Triplet | ||
| Pyridazine | 1,2-diazine | H-3, H-6 | ~9.21 | Multiplet |
| H-4, H-5 | ~7.51 | Multiplet |
Table 1: ¹H NMR Chemical Shifts and Multiplicities of Pyrazine Isomers.
Experimental Protocol for Quantification
This protocol outlines the steps for the relative quantification of a mixture of pyrazine, pyrimidine, and pyridazine using ¹H NMR spectroscopy with an internal standard.
Materials and Equipment
-
NMR spectrometer (300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Internal Standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)
-
Sample containing a mixture of pyrazine isomers
-
Volumetric flasks and pipettes
-
Analytical balance
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of CDCl₃ to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a known amount of the pyrazine isomer mixture.
-
Dissolution: Dissolve the weighed mixture in a precise volume of the internal standard stock solution in a volumetric flask.
-
Transfer to NMR Tube: Transfer an appropriate amount (typically 0.6-0.7 mL) of the final solution into a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton of interest (a value of 30 seconds is generally sufficient for these types of molecules to ensure full relaxation).
-
Acquisition Time (AQ): At least 3 seconds.
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration). This will depend on the sample concentration.
-
Spectral Width (SW): A range that encompasses all signals of interest (e.g., 0-10 ppm).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Data Processing and Quantification
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals corresponding to each isomer and the internal standard. For pyrazine, integrate the singlet around 8.59 ppm. For pyrimidine, integrate the singlet at ~9.26 ppm. For pyridazine, integrate the multiplet around 9.21 ppm. Integrate a known signal from the internal standard.
-
Calculation of Mole Percentage: The mole percentage of each isomer in the mixture can be calculated using the following formula:
Mole % of Isomer A = [ (I_A / N_A) / ( (I_A / N_A) + (I_B / N_B) + (I_C / N_C) ) ] * 100
Where:
-
Iₓ is the integral value of the signal for isomer X.
-
Nₓ is the number of protons corresponding to that signal.
-
Visualizations
Chemical Structures of Pyrazine Isomers
Caption: Chemical structures of pyrazine, pyrimidine, and pyridazine.
Experimental Workflow for qNMR Quantification
Computational Insights into the Reactivity of 2-Chloro-3-(trifluoromethyl)pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Chloro-3-(trifluoromethyl)pyrazine, a key building block in medicinal chemistry and materials science. Leveraging computational studies on analogous systems and available experimental data, this document offers insights into its behavior in common cross-coupling and nucleophilic substitution reactions, comparing it with other relevant heterocyclic compounds.
Electron Density and Reactivity: A Computational Perspective
While direct computational studies on this compound are not extensively available in the reviewed literature, density functional theory (DFT) calculations on related chloro- and trifluoromethyl-substituted heterocycles provide a strong basis for understanding its reactivity. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a strongly electron-withdrawing trifluoromethyl group at the 3-position further depletes the electron density of the aromatic system, particularly at the carbon atom bearing the chlorine atom (C2).
This pronounced electrophilic character at C2 makes this compound a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group exerts a powerful inductive effect, stabilizing the Meisenheimer intermediate formed during the SNAr process and thus lowering the activation energy of the reaction.
In comparison to less substituted analogs like 2-chloropyrazine, this compound is expected to exhibit significantly enhanced reactivity towards nucleophiles. Computational studies on similar chloroazines have shown that electron-withdrawing substituents markedly enhance reactivity in SNAr reactions.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound in this reaction is compared with other chloro-heterocycles. Due to the electron-deficient nature of the pyrazine ring and the activating effect of the trifluoromethyl group, the oxidative addition of the palladium catalyst to the C-Cl bond is generally facilitated.
Below is a table summarizing typical experimental conditions and yields for Suzuki-Miyaura reactions of various chloro-heterocycles, providing a benchmark for expected outcomes with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 2 | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | ~90 |
| 3 | 2,6-Dichloropyridine | Heptylpinacol boronic ester | Pd₂(dba)₃ (2.5) | FcPPh₂ (5) | K₃PO₄ | Dioxane | 110 | 70-80 (mono-alkylation)[1] |
| 4 | 5-Chloro-3-(4-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyrazine | (Not specified for Suzuki) | - | - | - | - | - | - |
| 5 | This compound (Expected) | Various Arylboronic Acids | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF | 80-120 | Good to Excellent |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction involving a chloro-heterocycle is provided below. This can be adapted for this compound.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Comparative Performance in Nucleophilic Amination Reactions
The high electrophilicity of this compound makes it an excellent substrate for nucleophilic amination reactions, including the Buchwald-Hartwig amination. The electron-withdrawing trifluoromethyl group is expected to accelerate these reactions compared to unsubstituted or less activated chloro-heterocycles.
The following table presents representative data for the amination of various chloro-heterocycles.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Chloro-3-(4-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyrazine | Phenethylamine | None | None | Excess Amine | Neat | RT | 82[4] |
| 2 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | ~95 |
| 3 | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | n-Propylamine | None | None | K₂CO₃ | DMF | 100 | 52[5] |
| 4 | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Morpholine | None | None | K₂CO₃ | DMF | 100 | 60[5] |
| 5 | This compound (Expected) | Primary/Secondary Amines | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald or Josiphos Ligands | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | RT to 100 | Good to Excellent |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of a chloro-heterocycle is outlined below.
The mechanism of the Buchwald-Hartwig amination is a well-defined catalytic cycle.
Conclusion
Computational analysis of related systems strongly suggests that this compound is a highly reactive substrate for nucleophilic aromatic substitution and cross-coupling reactions. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the pyrazine ring, facilitating key steps in common catalytic cycles such as oxidative addition and nucleophilic attack. Experimental data from analogous systems supports the expectation of high yields and reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides a foundational understanding for researchers to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. Further dedicated computational and experimental studies on this specific molecule will undoubtedly provide more precise insights into its reactivity profile.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-3-(trifluoromethyl)pyrazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-3-(trifluoromethyl)pyrazine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₂ClF₃N₂[1] |
| Molecular Weight | 182.54 g/mol |
| Appearance | Likely a solid, given related compounds[2] |
| Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Toxic if swallowed, in contact with skin, or if inhaled.[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.[4]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[5] | To prevent skin contact, which can cause severe burns and toxicity.[3] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[6] | To protect against splashes and airborne particles that can cause severe eye damage.[3] |
| Body Protection | A flame-retardant lab coat and chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling outside of a fume hood or for spill cleanup.[6][7] | To prevent respiratory tract irritation and toxicity from inhalation.[3][8] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and ensure safety.
Experimental Protocol: Weighing and Dissolving
-
Preparation:
-
Designate a well-ventilated area, preferably a chemical fume hood, for handling.
-
Assemble all necessary equipment: chemical-resistant gloves, safety goggles, face shield, lab coat, spatula, weighing boat, and sealable containers.
-
Ensure an eyewash station and safety shower are readily accessible.[9]
-
Don all required PPE.
-
-
Handling:
-
Carefully weigh the desired amount of this compound in a weighing boat, minimizing dust generation.[10]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling & Cleanup:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate and dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Solid Waste: All contaminated solid materials, including gloves, weighing boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste. Do not pour solutions down the drain.[3]
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous materials.
-
Arrange for collection by an authorized hazardous waste disposal service.
References
- 1. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
